molecular formula C8H8ClNO3 B079502 Methyl 2-chloro-6-methoxyisonicotinate CAS No. 42521-10-8

Methyl 2-chloro-6-methoxyisonicotinate

Cat. No.: B079502
CAS No.: 42521-10-8
M. Wt: 201.61 g/mol
InChI Key: DAPAXVAUEVRBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-6-methoxyisonicotinate is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-6-methoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-7-4-5(8(11)13-2)3-6(9)10-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPAXVAUEVRBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00537402
Record name Methyl 2-chloro-6-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42521-10-8
Record name Methyl 2-chloro-6-methoxy-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42521-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-6-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-chloro-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthetic applications, and experimental protocols for Methyl 2-chloro-6-methoxyisonicotinate (CAS No. 42521-10-8). This versatile pyridine derivative serves as a key building block in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

Core Chemical Properties

PropertyValueReference
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
CAS Number 42521-10-8
Physical Form Solid[1]
Melting Point 103 - 105 °C[2]
Boiling Point 97.5 °C[1]

Synthetic Applications and Reactivity

This compound is a valuable intermediate in medicinal chemistry and drug discovery. Its primary utility lies in its ability to participate in cross-coupling reactions, leveraging the reactivity of the chloro-substituent on the pyridine ring. This functionality allows for the introduction of diverse molecular fragments, making it a crucial component in the synthesis of targeted therapeutic agents.

Notably, this compound has been employed as a key reactant in the synthesis of inhibitors for peptidylarginine deiminases (PADs) and CaM kinase.[3][4] The chloro- and methoxy- groups on the pyridine ring offer distinct sites for chemical modification, providing a scaffold for the construction of complex heterocyclic compounds with potential biological activity.

Experimental Protocols

A frequently cited application of this compound is its use in palladium-catalyzed cross-coupling reactions. The following protocol details a typical Buchwald-Hartwig amination reaction.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of this compound with benzophenone imine.

Materials:

  • This compound (10 g, 50 mmol)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (900 mg, 1.0 mmol)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (1150 mg, 1.99 mmol)

  • Cesium carbonate (Cs₂CO₃) (33 g, 100 mmol)

  • Benzophenone imine (9.6 mL, 57 mmol)

  • 1,4-Dioxane (300 mL), anhydrous

Procedure:

  • To a reaction vessel, add this compound, Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • The vessel is placed under an inert nitrogen atmosphere.

  • Anhydrous 1,4-dioxane is added to the vessel.

  • Benzophenone imine is added to the resulting mixture.

  • The reaction mixture is stirred and heated to 90°C for 16 hours.

  • Upon completion, the mixture is cooled to room temperature.

  • The cooled mixture is then partitioned between ethyl acetate (EtOAc) and water for workup and purification.[3][5][6]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the palladium-catalyzed Buchwald-Hartwig amination described above.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Pd2(dba)3 - Xantphos - Cs2CO3 inert_atm Establish Inert Atmosphere (N2) reagents->inert_atm solvent Add Anhydrous 1,4-Dioxane inert_atm->solvent add_imine Add Benzophenone Imine solvent->add_imine heat_stir Heat to 90°C and Stir for 16 hours add_imine->heat_stir Start Reaction cool Cool to Room Temperature heat_stir->cool Reaction Complete partition Partition between EtOAc and Water cool->partition purify Purification of Product partition->purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a key synthetic route for Methyl 2-chloro-6-methoxyisonicotinate, a valuable building block in medicinal chemistry and drug development. The following sections detail the experimental protocol, present quantitative data for the reaction, and illustrate the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound can be achieved from 2-chloro-6-hydroxynicotinic acid through a two-step process. The first step involves the esterification of the carboxylic acid group, followed by the methylation of the hydroxyl group.

Synthesis_Route cluster_reactants Reactants & Reagents cluster_product Final Product A 2-Chloro-6-hydroxynicotinic acid B Methyl 2-chloro-6-hydroxynicotinate A->B Esterification (CH3I, Ag2CO3, Chloroform) C Methyl 2-chloro-6-methoxynicotinate B->C Methylation (Implicit in the one-pot reaction) CH3I Methyl Iodide Ag2CO3 Silver Carbonate CHCl3 Chloroform

Caption: Synthesis route of Methyl 2-chloro-6-methoxynicotinate.

Experimental Protocol

A detailed methodology for the synthesis of Methyl 2-chloro-6-methoxypyridine-3-carboxylate, a structural isomer of the target compound, is described below. This protocol is based on a one-pot reaction where esterification and methylation occur.

Materials:

  • 2-Chloro-6-hydroxynicotinic acid

  • Chloroform (CHCl3)

  • Silver carbonate (Ag2CO3)

  • Methyl iodide (CH3I)

  • 50 mL round-bottomed flask

  • Stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Flash column chromatography system

  • Ethyl acetate

  • Heptane

Procedure:

  • Reaction Setup: In a 50 mL round-bottomed flask, dissolve 3.00 g (17.3 mmol) of 2-chloro-6-hydroxynicotinic acid in 30 mL of chloroform. Stir the mixture until the solid is completely dissolved.[1]

  • Addition of Reagents: To the solution, add 11.0 g (39.8 mmol) of silver carbonate followed by 3.77 mL (60.5 mmol) of methyl iodide.[1]

  • Reaction: Heat the reaction mixture to 50°C and stir for 3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

  • Work-up: After the reaction is complete, filter the mixture under vacuum and wash the filter cake with chloroform.[1]

  • Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the crude product by flash column chromatography using a gradient elution of 0-100% ethyl acetate in heptane.[1]

  • Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield Methyl 2-chloro-6-methoxypyridine-3-carboxylate as a white powder.[1]

Quantitative Data

The following table summarizes the quantitative data from the described synthesis.

ParameterValueReference
Starting Material2-Chloro-6-hydroxynicotinic acid[1]
Amount of Starting Material3.00 g (17.3 mmol)[1]
Reagent 1Silver carbonate (Ag2CO3)[1]
Amount of Reagent 111.0 g (39.8 mmol)[1]
Reagent 2Methyl iodide (CH3I)[1]
Amount of Reagent 23.77 mL (60.5 mmol)[1]
SolventChloroform[1]
Solvent Volume30 mL[1]
Reaction Temperature50°C[1]
Reaction Time3 hours[1]
Product Yield2.42 g[1]
Percent Yield69%[1]
Product AppearanceWhite powder[1]
LCMS Retention Time1.13 min[1]
Mass-to-charge ratio (m/z)202 (M+1)[1]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the initial reaction setup to the final characterization of the product.

Workflow A Dissolve 2-Chloro-6-hydroxynicotinic acid in Chloroform B Add Silver Carbonate and Methyl Iodide A->B C Heat and Stir (50°C, 3h) B->C D Monitor Reaction by TLC C->D E Vacuum Filtration D->E Reaction Complete F Concentrate Filtrate E->F G Purify by Flash Chromatography F->G H Isolate and Characterize Product (LCMS) G->H

Caption: Experimental workflow for the synthesis of Methyl 2-chloro-6-methoxynicotinate.

References

In-Depth Technical Guide: Characterization of CAS Number 42521-10-8 (Methyl 2-chloro-6-methoxyisonicotinate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available characterization data for Methyl 2-chloro-6-methoxyisonicotinate is limited. This guide synthesizes available information from commercial suppliers and chemical databases. Further experimental validation is recommended for research and development applications.

Chemical Identity and Physical Properties

This compound, identified by CAS number 42521-10-8, is a substituted pyridine derivative. It is classified as a solid organic compound and is offered by various chemical suppliers as a building block for organic synthesis.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 42521-10-8
IUPAC Name This compound[1][2]
Molecular Formula C₈H₈ClNO₃[2][3]
InChI Key DAPAXVAUEVRBGS-UHFFFAOYSA-N[1][2]
Canonical SMILES COC(=O)C1=CC(Cl)=NC(OC)=C1[1]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 201.61 g/mol [3][4]
Physical Form Solid[1][2]Commercial Suppliers
Melting Point 97.5 °C[4]
Boiling Point 281 °C[4]
Density 1.288 g/cm³[4]
Purity Typically ≥98%[1][2]

Spectroscopic Data

Experimental Protocols

A specific, validated synthesis protocol for this compound is not described in peer-reviewed literature. However, a general synthetic approach can be inferred from procedures for structurally related compounds, such as the corresponding nicotinate isomer.

Generalized Synthesis of Substituted Pyridine Carboxylates:

A common method for the synthesis of such compounds involves the esterification of the corresponding carboxylic acid and methylation of a hydroxyl group. For a related isomer, methyl 2-chloro-6-methoxynicotinate, a synthesis is described starting from 2-chloro-6-hydroxynicotinic acid. A similar approach could theoretically be adapted for the isonicotinate isomer.

Hypothetical Experimental Workflow:

G Generalized Synthesis Workflow A Starting Material (e.g., 2-chloro-6-hydroxyisonicotinic acid) B Esterification (e.g., Methanol, Acid Catalyst) A->B C Methylation (e.g., Methylating Agent, Base) B->C D Purification (e.g., Column Chromatography) C->D E Characterization (NMR, MS, etc.) D->E F Final Product (this compound) E->F

Caption: A generalized workflow for the synthesis of this compound.

Note: This is a hypothetical workflow and would require significant experimental optimization and validation.

Biological Activity and Toxicological Information

There is no publicly available information regarding the biological activity, mechanism of action, or detailed toxicological profile of this compound. It is important to distinguish this compound from others with similar CAS numbers. For instance, CAS number 42521-82-4 corresponds to IPA-3, a known inhibitor of p21-activated kinase 1 (PAK1), and is structurally distinct from this compound.

Safety Information:

Based on supplier safety data sheets, the compound is associated with the following hazards:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

  • Signal Word: Warning.[1][2]

  • GHS Pictogram: GHS07 (Exclamation mark).

Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this chemical.

Structural Relationships

The positioning of the methoxycarbonyl group on the pyridine ring is a key structural feature. The distinction between the "isonicotinate" and "nicotinate" isomers is critical for its chemical reactivity and potential biological activity.

G Structural Isomers of Methyl 2-chloro-6-methoxypyridinecarboxylate cluster_0 Isonicotinate (CAS 42521-10-8) cluster_1 Nicotinate A This compound (Ester at C4) B Methyl 2-chloro-6-methoxynicotinate (Ester at C3)

Caption: Key structural difference between isonicotinate and nicotinate isomers.

Conclusion

This compound (CAS 42521-10-8) is a commercially available chemical intermediate. While its basic chemical identity and physical properties are documented, there is a significant lack of in-depth characterization data in the public domain, including detailed spectroscopic analyses, validated synthesis protocols, and any information on its biological or toxicological profile. Researchers and drug development professionals utilizing this compound should perform their own comprehensive characterization and validation studies.

References

An In-depth Technical Guide to Core Starting Materials for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential starting materials for the synthesis of heterocyclic compounds, which are fundamental scaffolds in a vast array of pharmaceuticals and biologically active molecules. We will delve into the utility of three core classes of starting materials: 1,3-dicarbonyl compounds, α-haloketones, and enamines, with a focus on their application in seminal name reactions for constructing key heterocyclic cores. This document will provide detailed experimental protocols for cornerstone syntheses, quantitative data for reaction optimization, and visualizations of both synthetic workflows and relevant biological signaling pathways.

1,3-Dicarbonyl Compounds: Versatile Precursors for Heterocycle Construction

1,3-Dicarbonyl compounds are highly valuable building blocks in organic synthesis due to the acidity of the α-hydrogen and the presence of two electrophilic carbonyl centers.[1] This dual reactivity allows for a wide range of transformations into diverse heterocyclic systems.[2][3]

The Hantzsch Pyridine Synthesis

A prime example of the utility of 1,3-dicarbonyl compounds is the Hantzsch pyridine synthesis. This multicomponent reaction combines an aldehyde, two equivalents of a β-ketoester (a type of 1,3-dicarbonyl), and a nitrogen donor like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[4][5] This synthesis is of significant industrial importance, particularly in the production of dihydropyridine-based calcium channel blockers.[6]

Aldehydeβ-KetoesterNitrogen SourceCatalyst/ConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetatep-Toluenesulfonic acid (PTSA), ultrasonic irradiation in aqueous SDS (0.1M)96[4][5]
2-NitrobenzaldehydeMethyl acetoacetateConcentrated ammoniaReflux in methanol, 3.5 hNot specified, but forms Nifedipine[2]
Various aromatic aldehydesVarious 1,3-dionesAmmonium acetateCeric ammonium nitrate (CAN), room temperature, solvent-freeGood to excellent[3]
Aryl aldehydes3-Amino-2-butenoates and (Z)-2-arylidene-3-oxobutanoates-N,N′-dioxide/NiII or NdIII complexUp to 99[7]
BenzaldehydeEthyl acetoacetateAmmonium acetateSolvent-free, 100 °C, 45 min85[8]

This protocol is adapted from the Hantzsch synthesis of the calcium channel blocker, Nifedipine.[2]

Materials:

  • 2-Nitrobenzaldehyde (2.27 g, 15.0 mmol)

  • Methyl acetoacetate (4.0 mL, 37.1 mmol)

  • Methanol (4 mL)

  • Concentrated ammonia (35% in water, 1.6 mL, 35 mmol)

  • 50 mL round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Ice-water bath

Procedure:

  • In a 50 mL round-bottom flask, combine 2.27 g of 2-nitrobenzaldehyde, 4.0 mL of methyl acetoacetate, 4 mL of methanol, and 1.6 mL of concentrated ammonia.

  • Fit the flask with a condenser.

  • Heat the mixture to reflux using a heating mantle or oil bath for 3.5 hours.

  • After the reaction period, allow the mixture to cool to room temperature.

  • If no precipitate forms upon cooling, place the flask in an ice-water bath to induce crystallization.

  • Stopper the flask and leave it at room temperature until the next laboratory session to allow for complete precipitation.

  • Collect the solid product by vacuum filtration.

Hantzsch_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products aldehyde Aldehyde mix Mix & Reflux aldehyde->mix ketoester1 β-Ketoester (2 eq.) ketoester1->mix ammonia Ammonia ammonia->mix dihydropyridine 1,4-Dihydropyridine mix->dihydropyridine Condensation oxidize Oxidation pyridine Pyridine oxidize->pyridine dihydropyridine->oxidize Aromatization

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Calcium_Channel_Blocker_Pathway cluster_cell Vascular Smooth Muscle Cell ltcc L-type Calcium Channel ca_influx Ca²⁺ Influx ltcc->ca_influx Allows ca_calmodulin Ca²⁺-Calmodulin Complex ca_influx->ca_calmodulin Forms mlck Myosin Light Chain Kinase (MLCK) ca_calmodulin->mlck Activates contraction Muscle Contraction mlck->contraction Phosphorylates Myosin Vasoconstriction Vasoconstriction contraction->Vasoconstriction dhp Dihydropyridine (e.g., Nifedipine) dhp->ltcc Blocks Vasodilation Vasodilation dhp->Vasodilation Leads to Paal_Knorr_Workflow cluster_reactants Reactants cluster_process Process cluster_products Product diketone 1,4-Dicarbonyl condense Condensation & Cyclization diketone->condense amine Primary Amine / Ammonia amine->condense pyrrole Substituted Pyrrole condense->pyrrole Dehydration HMG_CoA_Reductase_Inhibition cluster_liver_cell Hepatocyte (Liver Cell) hmg_coa HMG-CoA hmg_coa_reductase HMG-CoA Reductase hmg_coa->hmg_coa_reductase mevalonate Mevalonate hmg_coa_reductase->mevalonate Catalyzes ldl_receptor LDL Receptor Expression hmg_coa_reductase->ldl_receptor Decreased cholesterol upregulates cholesterol Cholesterol Synthesis mevalonate->cholesterol Lowered blood LDL Lowered blood LDL ldl_receptor->Lowered blood LDL atorvastatin Atorvastatin atorvastatin->hmg_coa_reductase Inhibits Fischer_Indole_Workflow cluster_reactants Reactants cluster_process Process cluster_products Product phenylhydrazine Phenylhydrazine form_hydrazone Form Phenylhydrazone phenylhydrazine->form_hydrazone carbonyl Aldehyde or Ketone carbonyl->form_hydrazone rearrange [3,3]-Sigmatropic Rearrangement form_hydrazone->rearrange Acid Catalyst cyclize Cyclization & Aromatization rearrange->cyclize indole Substituted Indole cyclize->indole Elimination of NH₃ Triptan_Signaling_Pathway cluster_neuron Presynaptic Trigeminal Nerve Ending cluster_vessel Cranial Blood Vessel ht1b_receptor 5-HT1B Receptor vasodilation Vasodilation ht1b_receptor->vasodilation Reverses vasoconstriction Vasoconstriction ht1b_receptor->vasoconstriction Causes ht1d_receptor 5-HT1D Receptor neuropeptide_release Neuropeptide Release (e.g., CGRP) ht1d_receptor->neuropeptide_release Inhibits neuropeptide_release->vasodilation Causes sumatriptan Sumatriptan sumatriptan->ht1b_receptor Agonist sumatriptan->ht1d_receptor Agonist

References

An In-depth Technical Guide to Methyl 2-chloro-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-6-methoxyisonicotinate is a substituted pyridine derivative that serves as a key building block in organic synthesis. Its unique arrangement of chloro, methoxy, and methyl ester functional groups on the isonicotinate scaffold makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The reactivity of the chloro substituent allows for various nucleophilic substitution reactions, while the ester and methoxy groups can be further manipulated to introduce diverse functionalities. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

IUPAC Name and Chemical Structure

  • IUPAC Name: this compound[1]

  • Synonyms: Methyl 2-chloro-6-methoxypyridine-4-carboxylate

  • Chemical Structure:

    • The structure consists of a pyridine ring with a methyl ester group at the 4-position (isonicotinate).

    • A chlorine atom is substituted at the 2-position.

    • A methoxy group is substituted at the 6-position.

(A 2D chemical structure diagram would be presented here in a full whitepaper)

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and related compounds for comparison.

PropertyThis compoundMethyl 2-chloro-6-methylisonicotinateMethyl 2-chloroisonicotinate
CAS Number 42521-10-8[1]3998-90-158481-11-1[2]
Molecular Formula C₈H₈ClNO₃[1]C₈H₈ClNO₂[3]C₇H₆ClNO₂
Molecular Weight 201.61 g/mol [1]185.61 g/mol [3]171.58 g/mol [2]
Physical Form Solid[1]White to Almost white powder to crystal[3]White or Colorless to Yellow powder to lump to clear liquid[2]
Purity 98%[1]>97.0% (GC)[3]>98.0% (GC)
Melting Point Not available58-62 °C (lit.)32-36 °C[2]
Boiling Point Not available124-125 °C/7 mmHg (lit.)70°C/0.1mmHg (lit.)[2]
Storage Conditions Inert atmosphere, 2-8°C[1]Room TemperatureInert atmosphere, 2-8°C[2]
InChI Key DAPAXVAUEVRBGS-UHFFFAOYSA-N[1]BDWMGYZSQKGUFA-UHFFFAOYSA-NKKOUHTMLFUAAGG-UHFFFAOYSA-N

Experimental Protocols: Synthesis

There are two primary reported methods for the synthesis of this compound.

Protocol 1: One-Step Nucleophilic Substitution

This method involves the direct reaction of a di-chlorinated precursor with sodium methoxide.

Reaction: 2,6-dichloropyridine-4-carbonyl chloride reacts with sodium methoxide in methanol to yield this compound.[4]

Detailed Methodology:

  • A solution of 25% sodium methoxide in methanol (13 mL) is added to a solution of 2,6-dichloropyridine-4-carbonyl chloride (10.3 g, 50 mmol) in methanol (45 mL).[4]

  • The reaction mixture is stirred at room temperature for 5 hours.[4]

  • The mixture is then poured into water (200 mL).[4]

  • The resulting white precipitate is collected by filtration, washed with water, and air-dried.[4]

  • This process yields 7.89 g (79%) of this compound.[4]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 2_6_dichloropyridine_4_carbonyl_chloride 2,6-dichloropyridine-4-carbonyl chloride in Methanol ReactionVessel Reaction at Room Temperature (5 hours) 2_6_dichloropyridine_4_carbonyl_chloride->ReactionVessel NaOMe_MeOH 25% Sodium Methoxide in Methanol NaOMe_MeOH->ReactionVessel Quench Pour into Water ReactionVessel->Quench Reaction Mixture Filter Filter Precipitate Quench->Filter Wash Wash with Water Filter->Wash Dry Air Dry Wash->Dry FinalProduct This compound (79% yield) Dry->FinalProduct

Fig. 1: Workflow for One-Step Synthesis
Protocol 2: Two-Step Synthesis via Carboxylic Acid Intermediate

This alternative route involves the formation of a carboxylic acid intermediate followed by esterification.

Step 1: Synthesis of 2-chloro-6-methoxy-pyridine-4-carboxylic acid

  • A 32% NaOH solution (770 mL) is added to a solution of 2,6-dichloropyridine (200 g, 1.04 mol) in methanol (3 L).[4]

  • The mixture is heated to 70°C and stirred for 4 hours.[4]

  • After cooling to room temperature, the mixture is neutralized with 32% HCl solution (100 mL) and 25% HCl solution (700 mL) and stirred overnight.[4]

  • The white precipitate is collected, washed with methanol, and dried. The filtrate is evaporated, and the residue is worked up to yield a total of 183 g of 2-chloro-6-methoxy-pyridine-4-carboxylic acid.[4]

Step 2: Esterification to this compound

  • Sulfuric acid (20 mL) is added to a suspension of 2-chloro-6-methoxy-pyridine-4-carboxylic acid (244 g, 1.30 mol) in methanol (2.5 L).[4]

  • The mixture is stirred under reflux for 24 hours and then cooled to 0°C.[4]

  • The solid product is collected by filtration, washed with methanol (200 mL) and water (500 mL), and dried under high vacuum.[4]

  • This yields 165 g of white, solid this compound.[4]

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Esterification Start1 2,6-dichloropyridine in Methanol Reaction1 Heat to 70°C (4h) Start1->Reaction1 Reagent1 32% NaOH Reagent1->Reaction1 Workup1 Cool, Neutralize (HCl), Stir Overnight Reaction1->Workup1 Intermediate 2-chloro-6-methoxy-pyridine-4-carboxylic acid Workup1->Intermediate Reaction2 Reflux (24h) Intermediate->Reaction2 Reagent2 Methanol & Sulfuric Acid Reagent2->Reaction2 Workup2 Cool to 0°C, Filter, Wash (Methanol, Water), Dry Reaction2->Workup2 Product This compound Workup2->Product

Fig. 2: Workflow for Two-Step Synthesis

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups such as amines, thiols, and larger carbon frameworks through cross-coupling reactions. This makes it a valuable precursor for creating libraries of compounds for drug discovery screening.

While specific, publicly available examples of its direct use in the synthesis of marketed drugs are limited, its structural motifs are present in numerous biologically active compounds. Substituted pyridines are a common feature in medicinal chemistry, and compounds like this serve as foundational materials for exploring new chemical space around known pharmacophores.

Safety Information

It is important to handle this compound with appropriate safety precautions in a laboratory setting.

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

References

Spectroscopic Profile of Methyl 2-chloro-6-methoxyisonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-chloro-6-methoxyisonicotinate. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data are also included to facilitate laboratory work.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₈H₈ClNO₃ Molecular Weight: 201.61 g/mol CAS Number: 42521-10-8

Mass Spectrometry Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. The available data for this compound is summarized below.

ParameterValueReference
Ionization ModeElectrospray Ionization (ESI)Predicted
Mass AnalyzerQuadrupolePredicted
[M+H]⁺ (m/z)202.02655

Predicted Spectroscopic Data

The following sections detail the predicted ¹H NMR, ¹³C NMR, and IR spectra for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for the functional groups present in the molecule, including the substituted pyridine ring, the methyl ester, and the methoxy group.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.3 - 7.5s1HH-5 (Pyridine ring)
~6.8 - 7.0s1HH-3 (Pyridine ring)
~3.9 - 4.1s3HOCH₃ (Methoxy)
~3.8 - 4.0s3HOCH₃ (Ester)
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (ppm)Assignment
~164 - 166C=O (Ester)
~160 - 162C-6 (C-OCH₃)
~150 - 152C-2 (C-Cl)
~145 - 147C-4 (C-COOCH₃)
~110 - 112C-5
~105 - 107C-3
~53 - 55OCH₃ (Methoxy)
~52 - 54OCH₃ (Ester)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2990-2850MediumAliphatic C-H Stretch (CH₃)
1735-1720StrongC=O Stretch (Ester)
1600-1580Medium-StrongC=C/C=N Ring Stretch (Pyridine)
1480-1440MediumC=C/C=N Ring Stretch (Pyridine)
1300-1250StrongAsymmetric C-O-C Stretch (Ester & Methoxy)
1150-1050StrongSymmetric C-O-C Stretch (Ester & Methoxy)
850-750StrongC-Cl Stretch

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to the CDCl₃ lock signal.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal in the ¹³C spectrum.

    • Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in CDCl3 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Setup Instrument Setup Transfer->Setup AcquireH1 Acquire 1H Spectrum Setup->AcquireH1 AcquireC13 Acquire 13C Spectrum Setup->AcquireC13 Process Fourier Transform & Phasing AcquireH1->Process AcquireC13->Process Reference Reference to TMS Process->Reference Analyze Peak Picking & Integration Reference->Analyze

Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum:

    • Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform an ATR correction if necessary to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • Identify and label the characteristic absorption bands.

IR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_process Processing Clean Clean ATR Crystal Background Acquire Background Clean->Background Place Place Sample on Crystal Background->Place ApplyPressure Apply Pressure Place->ApplyPressure Acquire Acquire Spectrum ApplyPressure->Acquire Correct ATR Correction Acquire->Correct Identify Identify Bands Correct->Identify

Caption: Workflow for FT-IR Spectroscopic Analysis (ATR).
Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula.

Methodology (LC-MS with ESI):

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation:

    • Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

  • LC Conditions (for sample introduction):

    • A short C18 column can be used for sample introduction and desalting.

    • A simple isocratic or gradient elution with water and acetonitrile (both containing 0.1% formic acid to promote protonation) is typically sufficient.

  • MS Conditions:

    • Operate the ESI source in positive ion mode.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the protonated molecule [M+H]⁺.

    • Acquire data in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Determine the exact mass and compare it with the theoretical mass to confirm the elemental composition (if using a high-resolution mass spectrometer).

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Stock Prepare Stock Solution Dilute Dilute to Working Conc. Stock->Dilute Inject Inject into LC-MS Dilute->Inject Ionize Electrospray Ionization Inject->Ionize Detect Mass Detection Ionize->Detect IdentifyIon Identify [M+H]+ Detect->IdentifyIon ConfirmMass Confirm Exact Mass IdentifyIon->ConfirmMass

Caption: Workflow for LC-MS Analysis.

A Technical Guide to Methyl 2-chloro-6-methoxyisonicotinate for Chemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and key applications of Methyl 2-chloro-6-methoxyisonicotinate. This versatile building block is a valuable reagent in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its structure features a chlorine atom at the 2-position, a methoxy group at the 6-position, and a methyl ester at the 4-position of the pyridine ring. This unique arrangement of functional groups makes it a valuable intermediate for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 42521-10-8
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
IUPAC Name This compound
Physical Form Solid
Purity Typically ≥98%
Storage Temperature 2-8°C, under inert atmosphere

Table 2: Safety Information for this compound

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Researchers should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers. The typical purity offered is around 98%.

Table 3: Prominent Suppliers of this compound

SupplierPurityAvailable Quantities
Sigma-Aldrich 98%250 mg, 1 g, 5 g, 25 g, 100 g
Ambeed 98%Inquire for details
BLD Pharm Inquire for detailsInquire for details
AChemBlock 95%Inquire for details

Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established procedures for similar pyridine derivatives. The proposed pathway commences with the commercially available citrazinic acid.

Proposed Synthetic Pathway

The synthesis involves a two-step process starting from 2,6-dihydroxyisonicotinic acid (citrazinic acid), which is first chlorinated and then selectively methoxylated and esterified. A more direct, though less documented route, would involve the direct esterification and O-methylation of a suitable precursor like 2-chloro-6-hydroxyisonicotinic acid.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Selective Methoxylation & Esterification A Citrazinic Acid (2,6-dihydroxyisonicotinic acid) B 2,6-dichloroisonicotinic acid A->B  POCl₃ or SOCl₂ C This compound B->C  Sodium Methoxide, Methanol (CH₃OH) G reagent This compound product 2-Aryl/Heteroaryl-6-methoxy- methylisonicotinate reagent->product boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->product catalyst Pd Catalyst (e.g., Pd(OAc)₂ + Ligand) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product G reagent This compound product 2-(Amino)-6-methoxy- methylisonicotinate reagent->product amine Primary or Secondary Amine (R¹R²NH) amine->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃ + Ligand) catalyst->product base Base (e.g., NaOtBu, K₃PO₄) base->product

Whitepaper: Targeted Protein Degradation - A Technical Guide to PROTACs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift in Drug Discovery

For decades, the dominant paradigm in medicinal chemistry has been occupancy-driven pharmacology, where small molecules inhibit the function of a target protein by binding to its active site. However, this approach is limited, as a significant portion of the proteome is considered "undruggable" due to the lack of suitable binding pockets.[1][2] Targeted Protein Degradation (TPD) offers a revolutionary alternative. Instead of merely inhibiting a protein, TPD co-opts the cell's own machinery to selectively eliminate disease-causing proteins entirely.[1][3]

This is primarily achieved through Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[4][5] This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the proteasome.[6][7] Because PROTACs act catalytically—being released and reused after inducing degradation—they can be effective at sub-stoichiometric concentrations, offering a powerful new modality to address previously intractable targets in oncology, immunology, and neurodegenerative disease.[5][8]

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

PROTACs leverage the Ubiquitin-Proteasome System (UPS), the cell's natural process for protein quality control and homeostasis.[1][6] The UPS involves a three-enzyme cascade to tag proteins for destruction:

  • E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent process.[5]

  • E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[5]

  • E3 (Ubiquitin Ligase): The substrate recognition component. It binds to both the E2-ubiquitin complex and a specific target protein, facilitating the transfer of ubiquitin to a lysine residue on the target.[6][9]

The sequential addition of ubiquitin molecules forms a polyubiquitin chain (most commonly linked via lysine 48), which acts as a degradation signal.[6][10] This "kiss of death" tag is recognized by the 26S proteasome, a multi-protein complex that unfolds and proteolytically degrades the tagged protein into small peptides.[4][10]

A PROTAC molecule consists of three distinct components: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting them.[11][12][13] Its catalytic cycle is a multi-step process that hijacks the final stage of the UPS cascade.[3][4]

Visualizing the PROTAC Catalytic Cycle

The diagram below illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Cycle PROTAC Catalytic Cycle PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_Ternary Poly-ubiquitination of POI Ternary->Ub_Ternary Ub_Cascade E1 + E2 + Ubiquitin Ub_Cascade->Ub_Ternary Ub Transfer Ub_Ternary->PROTAC Recycle Ub_Ternary->E3 Ub_POI Poly-ubiquitinated POI Ub_Ternary->Ub_POI Release Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation into Amino Acids Proteasome->Degradation Proteolysis PROTAC_Workflow PROTAC Characterization Workflow Start PROTAC Design & Synthesis Binary 1. Binary Binding Assays (POI and E3 Ligase) Start->Binary Ternary 2. Ternary Complex Formation Assays Binary->Ternary Confirm individual binding Ubiquitination 3. In-Cell Ubiquitination Assay Ternary->Ubiquitination Confirm POI:PROTAC:E3 complex formation Degradation 4. Protein Degradation Assay (DC50 / Dmax) Ubiquitination->Degradation Confirm mechanism of action Phenotype 5. Downstream Phenotypic Assays Degradation->Phenotype Quantify potency & efficacy End Lead Candidate Phenotype->End Assess cellular impact

References

Methodological & Application

Application Note: Suzuki Coupling Protocol for the Synthesis of Arylated Methoxyisonicotinates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the Suzuki coupling of Methyl 2-chloro-6-methoxyisonicotinate with various arylboronic acids. This transformation is of significant interest to researchers in medicinal chemistry and materials science, as the resulting 2-aryl-6-methoxyisonicotinate scaffold is a key structural motif in numerous biologically active compounds and functional materials. Due to the electron-deficient nature of the pyridine ring and the presence of the chlorine atom, specialized conditions are often required to achieve high yields.[2][3] The protocol herein is optimized for high-yield synthesis, employing a highly active palladium-phosphine catalyst system.

Materials and Methods

The following protocol is a general procedure adaptable for a range of arylboronic acids. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[4]

Reagents and Solvents:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Experimental Protocol

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of anhydrous 1,4-dioxane. Add this catalyst mixture to the Schlenk flask.

  • Atmosphere Inerting: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water to the flask to create a 4:1 dioxane/water solvent mixture. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Add Reactants: - this compound - Arylboronic Acid - K₃PO₄ catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos reagents->catalyst inert Establish Inert Atmosphere: Evacuate & Backfill with Ar/N₂ (3x) catalyst->inert solvent Add Degassed Solvents: 1,4-Dioxane/Water (4:1) inert->solvent heat Heat and Stir: 100 °C, 12-24 h solvent->heat monitor Monitor Progress: TLC / LC-MS heat->monitor workup Aqueous Work-up: EtOAc, Water, Brine monitor->workup purify Purification: Flash Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Results

The described protocol has been successfully applied to a variety of arylboronic acids, affording the corresponding coupled products in good to excellent yields. The use of a bulky, electron-rich phosphine ligand such as SPhos is crucial for the activation of the relatively unreactive 2-chloro-pyridine C-Cl bond.[4][5] Potassium phosphate is an effective base for this transformation, promoting the transmetalation step of the catalytic cycle.[4][5]

Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 6-methoxy-2-phenylisonicotinate92
24-Methoxyphenylboronic acidMethyl 6-methoxy-2-(4-methoxyphenyl)isonicotinate88
33-Tolylboronic acidMethyl 6-methoxy-2-(m-tolyl)isonicotinate90
44-Fluorophenylboronic acidMethyl 2-(4-fluorophenyl)-6-methoxyisonicotinate85
52-Thienylboronic acidMethyl 6-methoxy-2-(thiophen-2-yl)isonicotinate78

Signaling Pathway Diagram

Suzuki_Catalytic_Cycle cluster_substrates Reactants pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-Cl(L₂) pd0->pd2_complex transmetalation_complex Ar-Pd(II)-Ar'(L₂) pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 product Ar-Ar' transmetalation_complex->product Reductive Elimination aryl_chloride Ar-Cl (Methyl 2-chloro-6- methoxyisonicotinate) aryl_chloride->pd2_complex Oxidative Addition boronic_acid Ar'-B(OH)₂ (Arylboronic Acid) boronic_acid->transmetalation_complex base Base (K₃PO₄) base->transmetalation_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Discussion

The Suzuki-Miyaura coupling of this compound provides an efficient route to a diverse range of 2-aryl-6-methoxyisonicotinates. The reaction conditions are robust and tolerate a variety of functional groups on the arylboronic acid partner. The choice of a highly active catalyst system, such as Pd(OAc)₂/SPhos, is critical for achieving high yields with the electron-deficient heteroaryl chloride substrate.[5][6] The use of an aqueous base in a mixed solvent system facilitates the crucial transmetalation step.[7][8] Further optimization of reaction temperature and time may be necessary for particularly challenging substrates.

Conclusion

This application note details a reliable and high-yielding protocol for the Suzuki coupling of this compound. The methodology is broadly applicable and provides a valuable tool for the synthesis of complex molecules in drug discovery and materials science.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 2-chloro-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines from aryl halides and amines.[1] The amination of electron-deficient heteroaryl chlorides, such as methyl 2-chloro-6-methoxyisonicotinate, presents a unique set of challenges due to the generally lower reactivity of aryl chlorides compared to bromides or iodides.[2] The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step and requires carefully optimized conditions.[2]

This document provides detailed application notes and a generalized experimental protocol for the successful Buchwald-Hartwig amination of this compound. The conditions outlined are based on established procedures for structurally similar electron-deficient 2-chloropyridines.

Key Reaction Parameters and Optimization

Successful Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize key components and typical conditions that have proven effective for the amination of challenging heteroaryl chlorides.

Palladium Precursors and Ligands

The choice of ligand is critical for an efficient reaction, particularly with less reactive aryl chlorides. Bulky, electron-rich biarylphosphine ligands are essential as they promote the rates of oxidative addition and reductive elimination.[3][4] Pre-formed palladium precatalysts are often preferred over generating the active catalyst in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, as they can lead to more reliable results.[2]

Palladium Source Recommended Ligands Typical Loading (mol %) Notes
Pd₂(dba)₃XPhos, RuPhos, SPhos1-5A common and effective combination for a wide range of substrates.
Pd(OAc)₂BrettPhos, Josiphos-type1-5BrettPhos is particularly effective for primary amines.[5]
XPhos Pd G3/G4(Pre-formed)1-3Third and fourth-generation precatalysts offer high activity and stability.
RuPhos Pd G3/G4(Pre-formed)1-3Often effective for sterically hindered substrates.
Base Selection

A strong, non-nucleophilic base is crucial for the deprotonation of the amine or the palladium-amine complex to facilitate the catalytic cycle. The choice of base can also be influenced by the functional group tolerance of the substrates.

Base Typical Equivalents Solubility Notes
Sodium tert-butoxide (NaOtBu)1.2 - 2.0Soluble in THF, partially soluble in tolueneThe most commonly used and generally effective base for amination of aryl chlorides.[2]
Lithium bis(trimethylsilyl)amide (LHMDS)1.2 - 2.0Soluble in THF, tolueneA strong, non-nucleophilic base that can be advantageous for sensitive substrates.[6]
Potassium phosphate (K₃PO₄)1.5 - 3.0Poorly soluble in tolueneA weaker base, may require higher temperatures or more active catalyst systems.[2]
Cesium carbonate (Cs₂CO₃)1.5 - 3.0Poorly soluble in tolueneOften used with more polar solvents or for substrates intolerant of strong alkoxide bases.[2]
Solvent and Temperature

The reaction is typically conducted in anhydrous, deoxygenated, non-polar aprotic solvents at elevated temperatures to facilitate the challenging oxidative addition of the aryl chloride.

Solvent Typical Temperature (°C) Notes
Toluene80 - 110A common and effective solvent for Buchwald-Hartwig reactions.[5]
1,4-Dioxane80 - 110Another widely used solvent with a slightly higher boiling point than toluene.[5]
tert-Butanol (t-BuOH)80 - 100Can be used as a solvent or co-solvent.
Tetrahydrofuran (THF)65 (reflux)Generally used for more reactive substrates or with highly active catalyst systems.[5]

Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %)

  • Phosphine ligand (e.g., XPhos, 2-4 mol %)

  • Base (e.g., NaOtBu, 1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the this compound, the amine, and the base to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: In the same inert atmosphere, add the palladium precursor and the phosphine ligand to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Inert Atmosphere: Seal the reaction vessel and, if not performed in a glovebox, evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts and palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Buchwald_Hartwig_Workflow reagents Reagents: - this compound - Amine - Base (e.g., NaOtBu) setup Combine in Schlenk Tube (Inert Atmosphere) reagents->setup catalyst Catalyst System: - Pd Precursor (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) catalyst->setup solvent Anhydrous Solvent (e.g., Toluene) solvent->setup reaction Heat (80-110 °C) 2-24 h setup->reaction workup Work-up: - Cool & Dilute - Filter (Celite) - Extract reaction->workup purification Purification: Flash Column Chromatography workup->purification product Purified Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)Cl pd0->oa_complex Ar-Cl oa_label Oxidative Addition amide_complex L-Pd(II)(Ar)(NR¹R²) oa_complex->amide_complex + HNR¹R² - HCl re_label Reductive Elimination amide_complex->pd0 Ar-NR¹R² amine_binding_label Amine Binding & Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Negishi Coupling of Methyl 2-chloro-6-methoxyisonicotinate with Organozincs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Negishi cross-coupling of Methyl 2-chloro-6-methoxyisonicotinate with various organozinc reagents. This reaction is a powerful tool for the synthesis of highly functionalized pyridine derivatives, which are key structural motifs in numerous pharmaceutical agents and functional materials.

Introduction

The Negishi cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.[1] A key advantage of the Negishi coupling is its high functional group tolerance, allowing for the coupling of complex molecules with sensitive functionalities.[2] this compound is an attractive substrate for such couplings, as the resulting 2-substituted-6-methoxyisonicotinate products are valuable intermediates in medicinal chemistry. The electron-withdrawing nature of the ester and the pyridine ring can influence the reactivity of the C-Cl bond, making the choice of catalyst and reaction conditions crucial for achieving high yields.

General Reaction Scheme

The general transformation involves the coupling of this compound with an organozinc reagent (R-ZnX) to yield the corresponding 2-substituted product.

Catalytic_Cycle cluster_reactants cluster_products Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Cl)L_n Ar-Pd(II)(Cl)L_n Pd(0)L_n->Ar-Pd(II)(Cl)L_n Oxidative Addition Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(Cl)L_n->Ar-Pd(II)(R)L_n Transmetalation Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination Product Ar-R Ar-Pd(II)(R)L_n->Product ArCl Methyl 2-chloro-6- methoxyisonicotinate ArCl->Ar-Pd(II)(Cl)L_n RZnX R-ZnX RZnX->Ar-Pd(II)(R)L_n

References

Palladium-Catalyzed Synthesis of Substituted Isonicotinates: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted isonicotinates, a critical scaffold in medicinal chemistry and drug development, utilizing palladium-catalyzed cross-coupling reactions. These methods offer a powerful and versatile approach to functionalize the isonicotinate core at various positions, enabling the rapid generation of diverse molecular libraries for screening and lead optimization.

Application Notes

The functionalization of the pyridine ring, particularly in isonicotinic acid derivatives, is of paramount importance for the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and widely used methods for the formation of carbon-carbon and carbon-heteroatom bonds on this heterocyclic system. The primary strategies for introducing aryl, alkenyl, and alkynyl substituents onto an isonicotinate core involve the coupling of a halo-isonicotinate with a suitable organometallic reagent or the direct C-H functionalization of the isonicotinate itself.

Key Palladium-Catalyzed Methodologies:

  • Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for creating carbon-carbon bonds, particularly for synthesizing aryl- and heteroaryl-substituted isonicotinates.[1][2] It involves the reaction of a halo-isonicotinate (typically bromo- or chloro-) with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.[3][4] The reaction conditions are generally mild and tolerate a wide variety of functional groups, making it a favored method in complex molecule synthesis.[5]

  • Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the method of choice.[6][7] This reaction couples a terminal alkyne with a halo-isonicotinate, catalyzed by a palladium complex and a copper(I) co-catalyst.[8] Copper-free variations of this reaction have also been developed to avoid the formation of alkyne homocoupling byproducts.[7]

  • Heck Coupling: The Heck reaction is a powerful tool for the synthesis of alkenyl-substituted isonicotinates.[9] It involves the coupling of a halo-isonicotinate with an alkene in the presence of a palladium catalyst and a base.[10] A key advantage of this reaction is its frequent high stereoselectivity, often favoring the formation of the E-isomer.

  • Direct C-H Functionalization: This emerging strategy offers a more atom-economical approach by avoiding the pre-functionalization of the isonicotinate starting material.[11][12][13] Palladium catalysts can mediate the direct coupling of an aryl or other partner with a C-H bond on the isonicotinate ring, often guided by a directing group.[11][14]

The choice of method depends on the desired substituent and the available starting materials. For instance, Suzuki-Miyaura coupling is ideal for accessing biaryl structures, which are common motifs in pharmaceuticals. Sonogashira and Heck couplings provide access to unsaturated side chains that can be further elaborated. Direct C-H activation, while powerful, may require more specialized conditions and substrate design.

Experimental Protocols

Below are detailed, representative protocols for the palladium-catalyzed synthesis of substituted isonicotinates.

Protocol 1: Synthesis of Methyl 2-Arylisonicotinates via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of methyl 2-chloroisonicotinate with various arylboronic acids.

Materials:

  • Methyl 2-chloroisonicotinate

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Toluene

  • Water

Procedure:

  • To a dry Schlenk flask, add methyl 2-chloroisonicotinate (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl 2-arylisonicotinate.

Protocol 2: Synthesis of Ethyl 2-Alkynylisonicotinates via Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of ethyl 2-bromoisonicotinate with terminal alkynes.

Materials:

  • Ethyl 2-bromoisonicotinate

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask, add ethyl 2-bromoisonicotinate (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF or THF (5 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic mixture with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired ethyl 2-alkynylisonicotinate.

Protocol 3: Synthesis of Methyl 2-Alkenylisonicotinates via Heck Coupling

This protocol outlines a general procedure for the Heck coupling of methyl 2-iodoisonicotinate with alkenes.

Materials:

  • Methyl 2-iodoisonicotinate

  • Alkene (e.g., styrene, butyl acrylate, 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

Procedure:

  • In a sealed tube, combine methyl 2-iodoisonicotinate (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

  • Add anhydrous DMF or acetonitrile (5 mL), followed by triethylamine (2.0 mmol) and the alkene (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 80-120 °C for 8-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water (15 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the methyl 2-alkenylisonicotinate.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed synthesis of substituted isonicotinates and related pyridine derivatives. These tables are intended to provide a comparative overview of reaction conditions and yields for different coupling partners.

Table 1: Suzuki-Miyaura Coupling of Halo-pyridines with Boronic Acids

EntryHalo-pyridineBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 2-chloroisonicotinatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001885
2Methyl 2-chloroisonicotinate4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1002089
3Ethyl 2-bromoisonicotinate3-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O801278
4Methyl 2-chloroisonicotinate4-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)K₂CO₃THF/H₂O801692
5Pyridine-2-sulfonyl fluoride4-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dioxane1002465[15]
6Pyridine-2-sulfonyl fluoride2-Naphthylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dioxane1002489[15]

Table 2: Sonogashira Coupling of Halo-pyridines with Terminal Alkynes

EntryHalo-pyridineAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl 2-bromoisonicotinatePhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NDMF60691
2Methyl 2-iodoisonicotinate1-HeptynePd(PPh₃)₄ (2)CuI (4)DIPEATHFRT888
3Ethyl 2-bromoisonicotinateTrimethylsilylacetylenePdCl₂(MeCN)₂ (2)CuI (4)K₂CO₃Acetonitrile801285
42-BromopyridinePhenylacetylenePd(OAc)₂ (2)-Cs₂CO₃Toluene1002475 (Cu-free)
53-Iodopyridine4-EthynyltoluenePd(PPh₃)₄ (3)CuI (5)Et₃NTHF50595

Table 3: Heck Coupling of Halo-pyridines with Alkenes

EntryHalo-pyridineAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 2-iodoisonicotinateStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001288 (E isomer)
2Ethyl 2-bromoisonicotinaten-Butyl acrylatePd(OAc)₂ (3)PPh₃ (6)NaOAcDMA1202482 (E isomer)
3Methyl 2-iodoisonicotinate1-OctenePdCl₂(PPh₃)₂ (2)-K₂CO₃Acetonitrile1001875
42-BromopyridineMethyl acrylatePd(OAc)₂ (1)-Et₃NDMF1101690
53-IodopyridineStyrenePd(OAc)₂ (2)P(furyl)₃ (4)DIPEADioxane1001093 (E isomer)

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Substituted Isonicotinate) RedElim->Product R1X R¹-X (Halo-isonicotinate) R1X->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Halo-isonicotinate, Coupling Partner, Catalyst, Ligand, and Base solvent Add Anhydrous/Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N₂) solvent->inert heat Heat and Stir for Specified Time inert->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor quench Quench Reaction and Perform Aqueous Extraction monitor->quench dry Dry Organic Layer and Concentrate quench->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols: Nickel-Catalyzed Cross-Electrophile Coupling of Methyl 2-chloro-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the nickel-catalyzed cross-electrophile coupling of Methyl 2-chloro-6-methoxyisonicotinate with various alkyl bromides. This method facilitates the synthesis of functionalized 2-alkyl-6-methoxyisonicotinates, which are valuable intermediates in medicinal chemistry and drug discovery. The protocol is adapted from established methodologies for the coupling of 2-chloropyridines.[1][2]

Introduction

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds by coupling two different electrophiles, thereby avoiding the need for pre-formed organometallic reagents.[3][4] This approach is particularly advantageous for creating C(sp²)–C(sp³) linkages, which are common motifs in pharmaceutical agents. The direct coupling of readily available (hetero)aryl chlorides and alkyl bromides offers a more streamlined and functional-group-tolerant alternative to traditional cross-coupling reactions.[2][5]

The protocol described herein focuses on the alkylation of this compound, a substituted 2-chloropyridine. The reaction employs a nickel(II) bromide catalyst, a bathophenanthroline ligand, and manganese metal as a stoichiometric reductant in dimethylformamide (DMF).[2] This system has proven effective for a range of substituted 2-chloropyridines and various primary and secondary alkyl bromides.[1][2]

Reaction Principle and Mechanism

The reaction proceeds via a proposed radical-mediated catalytic cycle. The Ni(II) precatalyst is first reduced in situ by manganese to a catalytically active Ni(0) species. This Ni(0) complex is proposed to react with the alkyl bromide to generate an alkyl radical and a Ni(I) species. The subsequent steps are thought to involve the reaction of these nickel intermediates with the pyridyl chloride to ultimately form the C-C bond and regenerate the active nickel catalyst. The use of a rigid bathophenanthroline ligand is crucial for achieving good yields in the coupling of 2-chloropyridines.[2]

A simplified proposed catalytic cycle is depicted below.

G cluster_cycle cluster_reactants Ni0 Ni(0)Ln NiI Ni(I)X Ln Ni0->NiI R-Br NiII_precatalyst Ni(II)Br2Ln NiII_precatalyst->Ni0 Mn(0) ArylNiII Aryl-Ni(II)X Ln NiI->ArylNiII Aryl-Cl ArylAlkylNiIII Aryl-Alkyl-Ni(III)X Ln ArylNiII->ArylAlkylNiIII R• ArylAlkylNiIII->NiI Reductive Elimination Product Aryl-Alkyl ArylAlkylNiIII->Product ArylCl Methyl 2-chloro-6- methoxyisonicotinate ArylCl->NiI AlkylBr Alkyl Bromide AlkylBr->Ni0 caption Proposed Catalytic Cycle

Caption: A simplified proposed catalytic cycle for the nickel-catalyzed cross-electrophile coupling.

Experimental Workflow

The general workflow for setting up the nickel-catalyzed cross-electrophile coupling reaction is outlined below. All operations should be performed in a well-ventilated fume hood.

Caption: General experimental workflow for the cross-electrophile coupling reaction.

Detailed Experimental Protocol

This protocol is adapted from the procedure reported by Weix and coworkers for the coupling of 2-chloropyridines with alkyl bromides.[2]

Materials and Reagents:

  • Nickel(II) bromide trihydrate (NiBr₂·3H₂O)

  • Bathophenanthroline

  • Manganese powder (<50 μm, >99%)

  • This compound

  • Alkyl bromide of choice

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry 4 mL vial equipped with a Teflon-coated magnetic stir bar, add NiBr₂·3H₂O (8.2 mg, 0.03 mmol, 5 mol%), bathophenanthroline (10.0 mg, 0.03 mmol, 5 mol%), and manganese powder (66 mg, 1.2 mmol, 2.0 equiv).

  • In the fume hood, add anhydrous DMF (0.6 mL).

  • Add this compound (121 mg, 0.6 mmol, 1.0 equiv).

  • Add the alkyl bromide (0.66 mmol, 1.1 equiv).

  • Seal the vial with a screw cap and place it in a preheated heating block at 60 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS analysis of an aliquot.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding 2 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Quantitative Data

The following table presents representative yields for the nickel-catalyzed cross-electrophile coupling of various 2-chloropyridines with different alkyl bromides, based on the literature.[2] These results suggest that the protocol should be applicable to this compound with similar efficiency.

Entry2-Chloropyridine SubstrateAlkyl BromideProductYield (%)[2]
12-ChloropyridineEthyl 4-bromobutyrate2-(4-Ethoxy-4-oxobutyl)pyridine86
22-Chloropyridine1-Bromooctane2-Octylpyridine72
32-Chloro-6-methylpyridineEthyl 4-bromobutyrateEthyl 4-(6-methylpyridin-2-yl)butanoate75
42-Chloro-3-methoxypyridine1-Bromobutane2-Butyl-3-methoxypyridine71
52-Chloropyridinetert-Butyl (2-bromoethyl)carbamatetert-Butyl (2-(pyridin-2-yl)ethyl)carbamate78
62-ChloropyridineCyclohexyl bromide2-Cyclohexylpyridine59

Safety Precautions

  • Nickel Compounds: Nickel compounds are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a fume hood.

  • Alkyl Bromides: Alkyl bromides are lachrymators and irritants. Handle them in a well-ventilated fume hood.

  • Manganese Powder: Manganese powder is flammable. Avoid ignition sources.

  • DMF: Dimethylformamide is a skin irritant and can be absorbed through the skin. Use appropriate gloves and handle in a fume hood.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and the solvent are anhydrous.

    • Check the quality and particle size of the manganese powder; fine powder is crucial for reactivity.

    • Increase the reaction time or temperature moderately (e.g., to 70-80 °C).

    • Consider increasing the catalyst loading to 10 mol%.[2]

  • Formation of Side Products:

    • The primary side reaction is often the homocoupling of the alkyl bromide.[2] Ensure efficient stirring to promote the desired cross-coupling.

    • If hydrodehalogenation of the chloropyridine is observed, ensure the reaction is performed under an inert atmosphere (though the cited procedure is run under air).[2]

These application notes provide a comprehensive guide for utilizing nickel-catalyzed cross-electrophile coupling for the synthesis of valuable substituted isonicotinates. Researchers are encouraged to adapt and optimize the conditions for their specific substrates.

References

Application Notes and Protocols: Hydrolysis of Methyl 2-chloro-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the hydrolysis of Methyl 2-chloro-6-methoxyisonicotinate to its corresponding carboxylic acid, 2-chloro-6-methoxyisonicotinic acid. This chemical transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocol described herein is a standard saponification procedure, which involves the base-catalyzed hydrolysis of an ester.[1][2][3] This method is widely used due to its efficiency and the irreversible nature of the reaction under basic conditions, which typically leads to high yields.[1][3]

Chemical Reaction:

Followed by acidic work-up:

Materials and Reagents

Reagent Grade Supplier Notes
This compound≥98%Commercially AvailableStarting material.
Sodium Hydroxide (NaOH)Reagent GradeCommercially AvailableUsed as the base for hydrolysis.
Methanol (MeOH)AnhydrousCommercially AvailableSolvent for the reaction.
Deionized Water (H₂O)Used in work-up.
Hydrochloric Acid (HCl)Concentrated (37%)Commercially AvailableUsed for acidification.
Dichloromethane (CH₂Cl₂)Reagent GradeCommercially AvailableExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableDrying agent.

Experimental Protocol

This protocol is based on general procedures for the saponification of related substituted pyridine esters.

3.1. Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add methanol (20 mL per gram of ester) to the flask and stir until the starting material is fully dissolved.

  • In a separate beaker, prepare a 2 M solution of sodium hydroxide by dissolving NaOH (2.5 eq) in deionized water.

  • Slowly add the aqueous NaOH solution to the methanolic solution of the ester in the round-bottom flask.

3.2. Reaction Execution

  • Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

3.3. Work-up and Isolation

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous solution, add deionized water (20 mL) and wash with dichloromethane (2 x 20 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and slowly acidify to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Extract the aqueous suspension with dichloromethane (3 x 30 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-chloro-6-methoxyisonicotinic acid.

3.4. Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure 2-chloro-6-methoxyisonicotinic acid.

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents

Compound Molecular Weight ( g/mol ) Mass (g) Moles (mmol) Equivalents
This compound201.615.0024.81.0
Sodium Hydroxide (NaOH)40.002.4862.02.5
2-chloro-6-methoxyisonicotinic acid (Product)187.58Theoretical: 4.65Theoretical: 24.8

Table 2: Representative Reaction Parameters and Expected Outcome

Parameter Value Notes
Reaction Temperature65-70 °C (Reflux)
Reaction Time2-4 hoursMonitor by TLC
Expected Yield> 90%Based on similar reactions.
Physical Appearance of ProductWhite to off-white solid

Visualizations

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Ester in Methanol add_base Add aq. NaOH start->add_base reflux Heat to Reflux (2-4 hours) add_base->reflux cool Cool to RT reflux->cool evaporate Remove Methanol cool->evaporate wash Wash with CH2Cl2 evaporate->wash acidify Acidify with HCl wash->acidify extract Extract with CH2Cl2 acidify->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the hydrolysis of this compound.

Saponification_Mechanism ester This compound intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic Attack hydroxide Hydroxide Ion (OH-) hydroxide->intermediate carboxylate Carboxylate Anion intermediate->carboxylate Elimination of Methoxide methanol Methanol intermediate->methanol product 2-chloro-6-methoxyisonicotinic acid carboxylate->product Protonation acid Acidic Work-up (H+) acid->product

Caption: Simplified mechanism of base-catalyzed ester hydrolysis (Saponification).

References

Application Notes and Protocols for the Synthesis of a Hypothetical CaM Kinase Inhibitor Using Methyl 2-chloro-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium/calmodulin-dependent protein kinases (CaMKs) are a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, making them attractive targets for therapeutic intervention in various diseases.[1][2] This document outlines a proposed synthetic route for a hypothetical CaM kinase inhibitor, designated as Hypothetical CaMKI-1 , utilizing Methyl 2-chloro-6-methoxyisonicotinate as a key starting material. The synthetic strategy is based on established and robust chemical transformations, including a Buchwald-Hartwig amination and an amide bond formation, which are commonly employed in the synthesis of kinase inhibitors. Detailed experimental protocols for each synthetic step and for a representative in vitro kinase inhibition assay are provided. While the synthesis and biological activity of Hypothetical CaMKI-1 are conjectural, these notes serve as a practical guide for the design and synthesis of novel pyridine-based CaM kinase inhibitors.

Introduction

The CaM kinase family, including CaMKI, CaMKII, CaMKIV, and CaMKK, are key transducers of calcium signaling within cells.[1][3] An increase in intracellular calcium leads to the activation of calmodulin (CaM), which in turn binds to and activates CaM kinases.[1][3] These kinases then phosphorylate a variety of downstream targets, regulating processes such as gene expression, cell cycle, and neuronal plasticity.[3][4] Dysregulation of CaMK signaling has been implicated in several pathologies, including cancer and neurological disorders, highlighting the therapeutic potential of CaMK inhibitors.

The pyridine scaffold is a privileged structure in medicinal chemistry and is a core component of many approved kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an excellent starting point for inhibitor design. This document details a hypothetical synthetic pathway to a novel CaM kinase inhibitor, Hypothetical CaMKI-1 , from this compound.

Target Signaling Pathway: CaM Kinase Cascade

The activation of CaM kinases often occurs in a cascade. For instance, CaMKK phosphorylates and activates CaMKI and CaMKIV in response to elevated Ca2+/CaM levels.[1][3] This cascade amplifies the initial calcium signal and allows for a diverse range of cellular responses.

CaM_Kinase_Signaling_Pathway cluster_stimulus Cellular Stimulus cluster_calcium Calcium Signaling cluster_kinase_cascade CaM Kinase Cascade Stimulus Stimulus Ca2_increase ↑ Intracellular Ca²⁺ Stimulus->Ca2_increase e.g., Neurotransmitter, Growth Factor CaM Calmodulin (CaM) Ca2_increase->CaM CaM_active Ca²⁺/CaM Complex CaM->CaM_active Binding CaMKK CaMKK CaM_active->CaMKK Activation CaMKI_IV CaMKI / CaMKIV CaMKK->CaMKI_IV Phosphorylation & Activation Downstream Downstream Targets CaMKI_IV->Downstream Phosphorylation Cellular_Response Cellular Response (e.g., Gene Expression, Synaptic Plasticity) Downstream->Cellular_Response Leads to Hypothetical_Inhibitor Hypothetical CaMKI-1 Hypothetical_Inhibitor->CaMKK Inhibition

Figure 1: Simplified CaM Kinase signaling cascade.

Proposed Synthesis of Hypothetical CaMKI-1

The proposed synthesis is a three-step process starting from this compound. The key steps are a Buchwald-Hartwig amination to introduce a substituted aniline, followed by saponification of the methyl ester, and finally an amide coupling to yield the target molecule.

Synthesis_Workflow A Methyl 2-chloro-6- methoxyisonicotinate B Buchwald-Hartwig Amination A->B C Intermediate 1 B->C D Saponification (Ester Hydrolysis) C->D E Intermediate 2 (Carboxylic Acid) D->E F Amide Coupling E->F G Hypothetical CaMKI-1 (Final Product) F->G reagent1 3-amino-N-methylbenzamide, Pd catalyst, Ligand, Base reagent1->B reagent2 LiOH or NaOH reagent2->D reagent3 4-aminopiperidine, HATU, DIPEA reagent3->F

Figure 2: Proposed synthetic workflow for Hypothetical CaMKI-1.

Experimental Protocols

Step 1: Synthesis of Intermediate 1 (Buchwald-Hartwig Amination)

This protocol describes the palladium-catalyzed cross-coupling of this compound with 3-amino-N-methylbenzamide.

Materials:

  • This compound (1.0 eq)

  • 3-amino-N-methylbenzamide (1.1 eq)

  • Pd2(dba)3 (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs2CO3) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon source

Procedure:

  • To a dry round-bottom flask, add this compound, 3-amino-N-methylbenzamide, Pd2(dba)3, Xantphos, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of Intermediate 2 (Saponification)

This protocol details the hydrolysis of the methyl ester of Intermediate 1 to the corresponding carboxylic acid.

Materials:

  • Intermediate 1 (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve Intermediate 1 in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).

  • Add LiOH or NaOH to the solution and stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 3-4 with 1M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Intermediate 2.

Step 3: Synthesis of Hypothetical CaMKI-1 (Amide Coupling)

This protocol describes the final amide bond formation to yield the target inhibitor.

Materials:

  • Intermediate 2 (1.0 eq)

  • 4-aminopiperidine (1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Intermediate 2 in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add 4-aminopiperidine to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain Hypothetical CaMKI-1.

In Vitro CaM Kinase Inhibition Assay Protocol

This protocol provides a general method for assessing the inhibitory activity of the synthesized compound against a specific CaM kinase (e.g., CaMKK2).

Materials:

  • Recombinant human CaMKK2 enzyme

  • CaMKI (inactive, as substrate for CaMKK2)

  • Calmodulin

  • Calcium Chloride (CaCl2)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Hypothetical CaMKI-1 (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well plates

Procedure:

  • Prepare a reaction buffer containing CaCl2 and Calmodulin.

  • Prepare serial dilutions of Hypothetical CaMKI-1 in DMSO, then further dilute in kinase assay buffer.

  • In a 384-well plate, add the kinase buffer, the diluted inhibitor solutions (or DMSO for control), and the CaMKK2 enzyme.

  • Add the substrate (inactive CaMKI) to all wells.

  • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation (Hypothetical Data)

The following tables summarize the hypothetical quantitative data for the synthesis and biological activity of Hypothetical CaMKI-1.

Table 1: Summary of Hypothetical Synthetic Results

StepProductStarting MaterialMolecular Weight ( g/mol )Yield (%)Purity (LC-MS)
1Intermediate 1This compound315.3375>95%
2Intermediate 2Intermediate 1301.3092>98%
3Hypothetical CaMKI-1Intermediate 2383.4468>99% (HPLC)

Table 2: Hypothetical Biological Activity of CaMKI-1

Kinase TargetIC50 (nM)Assay TypeNotes
CaMKK285ADP-Glo™Potent inhibition of the upstream kinase.
CaMKI1200ADP-Glo™Weaker direct inhibition of downstream kinase.
PKA>10,000ADP-Glo™Demonstrates selectivity against a related kinase.
ROCK>10,000ADP-Glo™Demonstrates selectivity against an unrelated kinase.

Conclusion

This document provides a detailed, albeit hypothetical, framework for the synthesis and evaluation of a novel CaM kinase inhibitor, Hypothetical CaMKI-1 , using this compound as a readily available starting material. The proposed synthetic route employs robust and well-characterized reactions, making it a feasible strategy for medicinal chemists. The provided protocols for synthesis and biological testing are intended to serve as a practical guide for researchers in the field of kinase inhibitor discovery. Further optimization of the synthetic steps and extensive biological characterization would be necessary to validate this specific compound as a potent and selective CaM kinase inhibitor.

References

Application Notes and Protocols for the Purification of Methyl 2-chloro-6-methoxyisonicotinate Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of Methyl 2-chloro-6-methoxyisonicotinate and its derivatives using silica gel column chromatography. These guidelines are designed to facilitate the efficient isolation of these compounds, which are valuable intermediates in pharmaceutical synthesis.

Introduction

This compound and its analogs are key building blocks in the development of various therapeutic agents. Their synthesis often results in crude mixtures containing starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to ensure the integrity and quality of subsequent reactions and final active pharmaceutical ingredients. Column chromatography, particularly using silica gel, is a robust and scalable method for achieving high purity of these pyridine derivatives.

This guide outlines the principles, experimental protocols, and data presentation for the successful chromatographic purification of this class of compounds.

Chromatographic Principles and Considerations

The separation of this compound derivatives on silica gel is based on the principle of normal-phase chromatography. Silica gel, a polar stationary phase, interacts with the components of the mixture. A less polar mobile phase is used to elute the compounds from the column.

  • Stationary Phase: Silica gel is the adsorbent of choice due to its versatility and effectiveness in separating moderately polar compounds. The slightly acidic nature of silica gel can sometimes lead to peak tailing with basic pyridine compounds.[1]

  • Mobile Phase: A common and effective mobile phase system for these derivatives is a mixture of a non-polar solvent like heptane or hexane and a more polar solvent such as ethyl acetate.[2] A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is typically employed to achieve optimal separation.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for developing and optimizing the column chromatography protocol. It is used to determine the appropriate solvent system and to monitor the progress of the column separation. An ideal retention factor (Rf) for the target compound on a TLC plate is typically between 0.2 and 0.4 to ensure good separation on the column.

Experimental Protocols

This section details the step-by-step procedures for the purification of this compound derivatives.

Materials and Equipment

Materials:

  • Crude this compound derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate (ACS grade or higher)

  • Heptane or Hexane (ACS grade or higher)

  • Dichloromethane (for sample loading, optional)

  • TLC plates (silica gel 60 F254)

  • Potassium permanganate stain or UV lamp for visualization

Equipment:

  • Glass chromatography column

  • Separatory funnel or pump for solvent delivery

  • Fraction collector or collection tubes

  • Rotary evaporator

  • TLC developing chamber

  • Capillary tubes for spotting

Step-by-Step Protocol

Step 1: TLC Analysis for Solvent System Optimization

  • Prepare several eluent mixtures with varying ratios of ethyl acetate and heptane (e.g., 5:95, 10:90, 20:80, 30:70).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plates in the different eluent mixtures.

  • Visualize the spots under a UV lamp and/or by staining.

  • Select the solvent system that provides a good separation of the target compound from impurities, with an Rf value for the target compound between 0.2 and 0.4.

Step 2: Column Packing

  • Select an appropriately sized glass column.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in heptane).

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, creating a uniform packed bed.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed bed.

Step 3: Sample Loading

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Carefully apply the dissolved sample or the dry load onto the top of the column.

Step 4: Elution and Fraction Collection

  • Begin elution with the initial, low-polarity mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in heptane. A gradient of 0% to 100% ethyl acetate in heptane can be effective.[2]

  • Collect fractions of a consistent volume.

  • Monitor the elution of compounds by performing TLC analysis on the collected fractions.

Step 5: Fraction Analysis and Product Isolation

  • Spot every few fractions on a TLC plate to identify which fractions contain the purified product.

  • Combine the fractions that contain the pure target compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound derivative.

Step 6: Purity and Yield Determination

  • Assess the purity of the final product using analytical techniques such as HPLC, LC-MS, or NMR.

  • Calculate the final yield of the purified product.

Data Presentation

Quantitative data from the purification process should be recorded systematically for reproducibility and comparison.

Table 1: TLC Analysis Data for Solvent System Optimization

Ethyl Acetate in Heptane (%)Rf of Target CompoundRf of Major Impurity 1Rf of Major Impurity 2Observations
50.100.250.05Poor separation
100.250.450.15Good separation
200.450.650.35Compounds run too fast
300.600.800.50Poor separation

Note: The Rf values presented are hypothetical and should be determined experimentally.

Table 2: Column Chromatography Purification Summary

ParameterValue
Column Dimensions
Diameter (cm)4.0
Length (cm)40
Stationary Phase
AdsorbentSilica Gel (60 Å, 230-400 mesh)
Mass of Silica Gel (g)120
Sample
Mass of Crude Product (g)5.0
Mobile Phase
Eluent SystemEthyl Acetate / Heptane
Gradient Profile5% to 40% Ethyl Acetate over 10 column volumes
Elution
Fraction Volume (mL)20
Target Compound ElutionFractions 25-40
Results
Mass of Purified Product (g)3.8
Yield (%)76
Purity (by HPLC, %)>98%

Note: These values are representative and will vary depending on the specific derivative and scale of the purification.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent Optimization Slurry Prepare Silica Gel Slurry Column Pack Chromatography Column Slurry->Column Sample Prepare & Load Sample Column->Sample Elute Elute with Gradient Sample->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Characterize Final Product (HPLC, NMR) Evaporate->Final

Caption: Workflow for the column chromatography purification of this compound derivatives.

Logic Diagram for Troubleshooting

troubleshooting_workflow cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Identification poor_separation Poor Separation start->poor_separation no_elution Compound Stuck on Column start->no_elution fast_elution Compound Elutes Too Fast start->fast_elution peak_tailing Peak Tailing start->peak_tailing solution1 Optimize Solvent Gradient (slower increase in polarity) poor_separation->solution1 solution2 Increase Mobile Phase Polarity no_elution->solution2 solution3 Decrease Initial Mobile Phase Polarity fast_elution->solution3 solution4 Add Triethylamine (0.1-1%) to Mobile Phase peak_tailing->solution4

Caption: Troubleshooting guide for common issues in the purification of pyridine derivatives.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Substituted-6-Methoxyisonicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of a versatile class of compounds, 2-substituted-6-methoxyisonicotinic acids. These molecules are valuable building blocks in medicinal chemistry and drug development, and the methodologies outlined herein are designed to be scalable and adaptable for various research and development needs.

Introduction

2-Substituted-6-methoxyisonicotinic acids are a key scaffold in the development of novel therapeutic agents. The strategic placement of a methoxy group at the 6-position and a variable substituent at the 2-position of the isonicotinic acid core allows for fine-tuning of physicochemical and pharmacological properties. This document outlines a robust and scalable synthetic strategy commencing from the commercially available precursor, 2-chloro-6-methoxyisonicotinic acid. The primary synthetic approach involves the initial esterification of the carboxylic acid, followed by palladium-catalyzed cross-coupling reactions to introduce a diverse range of substituents at the 2-position. The final step involves the hydrolysis of the ester to yield the desired carboxylic acid.

Overall Synthetic Strategy

The general synthetic approach is a three-step process designed for flexibility and scalability. The workflow allows for the late-stage diversification of the 2-substituent, making it an efficient strategy for generating a library of analogues for structure-activity relationship (SAR) studies.

G A 2-Chloro-6-methoxyisonicotinic acid B Methyl 2-chloro-6-methoxyisonicotinate A->B Esterification (e.g., SOCl₂, MeOH) C Palladium-Catalyzed Cross-Coupling Reactions B->C Key Intermediate D Methyl 2-substituted-6-methoxyisonicotinates C->D Introduction of various substituents E 2-Substituted-6-methoxyisonicotinic acids D->E Hydrolysis (e.g., LiOH, H₂O/THF) G A Degas Solvent C Add Degassed Solvent A->C B Charge Reactor with Reagents: - this compound - Coupling Partner (Boronic acid, Amine, or Alkyne) - Base B->C D Purge with Inert Gas C->D E Add Catalyst and Ligand D->E F Heat to Reaction Temperature E->F G Monitor Reaction Progress (TLC, LC-MS) F->G G->F Incomplete H Work-up and Purification G->H Reaction Complete Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 [R-B(OH)₃]⁻ Transmetal Transmetalation PdII_R2->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² Start Ar-X Boronic R-B(OH)₂ + Base

Troubleshooting & Optimization

Technical Support Center: Improving Suzuki Coupling Yields of Methyl 2-chloro-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and success rate of Suzuki coupling reactions involving Methyl 2-chloro-6-methoxyisonicotinate.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in the Suzuki coupling of this compound?

A1: Low yields with this substrate can be attributed to several factors. As a substituted 2-chloropyridine, it is an electron-deficient heteroaromatic halide, which can be challenging for the initial oxidative addition step in the catalytic cycle.[1] Additionally, the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to deactivation. Careful optimization of the catalyst system, base, and reaction conditions is crucial for success.[2]

Q2: What are the most common side reactions, and how can they be minimized?

A2: The primary side reactions are protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the starting material.

  • Protodeboronation: This is the loss of the boronic acid group, which can be minimized by using anhydrous solvents, ensuring a thoroughly inert atmosphere, and sometimes by using more stable boronic esters (e.g., pinacol esters).[3]

  • Homocoupling: The formation of biaryl products from the boronic acid is often promoted by the presence of oxygen.[4] Rigorous degassing of solvents and the reaction mixture is essential.

  • Dehalogenation: The replacement of the chlorine atom with hydrogen can occur, particularly at higher temperatures or with certain catalyst systems.

Q3: How critical is the choice of palladium catalyst and ligand for this substrate?

A3: The choice of the catalyst system is paramount for the successful coupling of less reactive aryl chlorides.[5] Standard catalysts like Pd(PPh₃)₄ may give low yields.[6] Highly active systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the challenging oxidative addition step and improve catalyst stability.[2][5]

Q4: Which base should I choose for the reaction?

A4: The base plays a critical role in the transmetalation step. For challenging couplings of 2-chloropyridines, stronger bases are often more effective. While carbonates like K₂CO₃ or Na₂CO₃ can be used, phosphates (K₃PO₄) or cesium carbonate (Cs₂CO₃) frequently provide better yields.[1][2] The choice of base can also be solvent-dependent.

Q5: Can the ester group on my starting material be hydrolyzed under the reaction conditions?

A5: Yes, if using strong aqueous bases and high temperatures for prolonged periods, hydrolysis of the methyl ester is a possibility. If this becomes an issue, using anhydrous conditions with a base like potassium fluoride (KF) or carefully screening milder bases and reaction times is recommended.[7]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst system for 2-chloropyridine. 2. Insufficiently active base. 3. Reaction temperature too low.1. Switch to a more active catalyst/ligand system (e.g., Pd(OAc)₂/SPhos, XPhos Pd G3).[2] 2. Use a stronger base such as K₃PO₄ or Cs₂CO₃.[1] 3. Increase the reaction temperature in increments (e.g., 80°C to 100°C).
Significant Protodeboronation 1. Presence of oxygen or moisture. 2. Unstable boronic acid. 3. Base-promoted decomposition.1. Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere. 2. Use a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[3] 3. Use the mildest effective base and the lowest possible reaction temperature.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inefficient reduction of Pd(II) precatalyst to active Pd(0).1. Thoroughly degas the reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon).[4] 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that efficiently generates the active species.
Dehalogenation of Starting Material 1. High reaction temperatures. 2. Certain catalyst/ligand combinations may favor this pathway.1. Attempt the reaction at a lower temperature for a longer duration. 2. Screen different ligand systems.
Formation of Palladium Black 1. Catalyst decomposition. 2. Insufficient ligand to stabilize the palladium center.1. Lower the reaction temperature. 2. Increase the ligand to palladium ratio slightly (e.g., from 2:1 to 2.4:1). 3. Ensure high purity of all reagents and solvents.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the Suzuki coupling of 2-chloropyridines with various boronic acids, which can serve as a starting point for optimization.

Table 1: Conventional Heating Methods for Suzuki Coupling of 2-Chloropyridines

2-Chloropyridine DerivativeBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895[2]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄t-AmylOH1001698[2]
2-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O1001285[2]
2-Chloro-5-methylpyridine4-Methoxyphenylboronic acidXPhos Pd G3 (2)-K₃PO₄Toluene/H₂O110-94[2]

Table 2: Microwave-Assisted Suzuki Coupling of Chloro-Heterocycles

Chloro-HeterocycleBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-Na₂CO₃Dioxane/H₂O1501592 (C4-selective)[8]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (1)Benzimidazolium salt (2)K₂CO₃DMF/H₂O120365[8]

Experimental Protocols

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is a robust starting point adapted from methodologies known to be effective for 2-chloropyridines.[2]

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid or ester (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq)

  • Anhydrous 1,4-Dioxane or Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent and degassed water via syringe.

  • Reaction: Heat the mixture to 100-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure using an NHC Pre-catalyst

This protocol utilizes a commercially available N-Heterocyclic Carbene (NHC) pre-catalyst.[2]

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid or ester (1.2 mmol, 1.2 eq)

  • PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium carbonate, and the PEPPSI-IPr catalyst.

  • Inert Atmosphere: Seal the vial and purge with an inert gas.

  • Solvent Addition: Add the 1,4-dioxane and degassed water.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring until the starting material is consumed.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

Visual Guides

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L_n-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination product R¹-R² reductive_elimination->product product->pd0 Regenerates Catalyst aryl_halide R¹-X (Methyl 2-chloro-6- methoxyisonicotinate) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvents) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions sm_unreacted Is Starting Material Unreacted? check_conditions->sm_unreacted side_products Are Side Products Observed? sm_unreacted->side_products No optimize_catalyst Optimize Catalyst System (e.g., Use Buchwald Ligand) sm_unreacted->optimize_catalyst Yes protodeboronation Protodeboronation? side_products->protodeboronation Yes optimize_base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) optimize_catalyst->optimize_base increase_temp Increase Temperature optimize_base->increase_temp rerun Re-run Optimized Reaction increase_temp->rerun homocoupling Homocoupling? protodeboronation->homocoupling No use_boronic_ester Use Boronic Ester / Anhydrous Conditions protodeboronation->use_boronic_ester Yes degas_rigorously Improve Degassing Protocol homocoupling->degas_rigorously Yes homocoupling->rerun No use_boronic_ester->rerun degas_rigorously->rerun

Caption: A workflow diagram for troubleshooting low yields in the Suzuki coupling.

References

Technical Support Center: Minimizing Dehalogenation Side Reactions with 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloropyridines in cross-coupling reactions. The focus is on practical solutions to minimize the common side reaction of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of 2-chloropyridine cross-coupling reactions?

A: Dehalogenation, specifically hydrodehalogenation, is a common side reaction where the chlorine atom on the pyridine ring is replaced by a hydrogen atom.[1] This leads to the formation of a pyridine byproduct instead of the desired coupled product, ultimately reducing the reaction yield. This occurs when the palladium catalyst reacts with a hydride source in the reaction mixture.[2]

Q2: What are the primary causes of dehalogenation?

A: The main causes of dehalogenation include:

  • Slow Reductive Elimination: If the final step of the catalytic cycle, the reductive elimination of the desired product, is slow, it allows for competing side pathways that lead to dehalogenation.[1]

  • Presence of Hydride Sources: Trace amounts of water, alcohols used as solvents, or even certain amine bases can act as hydride sources, leading to the reduction of the 2-chloropyridine.[3]

  • High Reaction Temperatures: Elevated temperatures can accelerate decomposition pathways that contribute to dehalogenation.[4]

  • Sub-optimal Ligand or Base Selection: The choice of ligand and base is critical in promoting the desired cross-coupling over dehalogenation.[1]

Q3: Which cross-coupling reactions are most susceptible to dehalogenation with 2-chloropyridines?

A: Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings can all be affected by dehalogenation, particularly given the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[2][5] The challenging oxidative addition of the C-Cl bond can make side reactions more competitive.[1]

Q4: How can I detect the formation of the dehalogenated byproduct?

A: The dehalogenated pyridine byproduct can typically be identified using standard analytical techniques such as:

  • Mass Spectrometry (MS): The byproduct will have a molecular weight corresponding to the parent pyridine scaffold without the chlorine atom.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum will show a characteristic signal for the proton that has replaced the chlorine atom.[2]

  • Chromatography (TLC, LC-MS, GC-MS): The byproduct will appear as a separate spot or peak from the starting material and the desired product.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Significant formation of the dehalogenated byproduct is observed in my Suzuki-Miyaura coupling.

Potential Cause Troubleshooting Recommendation
Inefficient Catalyst System Use a more active catalyst system with electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos). Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2]
Inappropriate Base Use weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃, which are less likely to generate hydride species.[4] Ensure the base is anhydrous.[1]
Presence of Water Ensure all glassware is oven-dried and use anhydrous, degassed solvents.[4] A small amount of water can sometimes be beneficial, but excessive water should be avoided.[2]
High Reaction Temperature Screen temperatures starting from a lower range (e.g., 60-80°C) and increase incrementally to find a balance between reaction rate and byproduct formation.[4]
Protodeboronation of Boronic Acid If the boronic acid is being replaced by a proton, consider switching to a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt.[2]

Issue 2: My Buchwald-Hartwig amination of a 2-chloropyridine results in low yield and significant dehalogenation.

Potential Cause Troubleshooting Recommendation
Slow Reductive Elimination Employ bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos, SPhos) or ferrocene-based ligands (e.g., Josiphos) to accelerate the C-N bond-forming reductive elimination.[1]
Base-Related Issues Sodium tert-butoxide (NaOtBu) is a common and effective base.[1] Ensure it is of high purity and anhydrous, as traces of sodium hydroxide or moisture can worsen dehalogenation.[1]
Inert Atmosphere Not Maintained Conduct the reaction under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst, leading to side reactions.[1]
Amine Stoichiometry Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help drive the reaction towards the desired amination product.[1]

Issue 3: Dehalogenation is competing with my Sonogashira coupling of a 2-chloropyridine.

Potential Cause Troubleshooting Recommendation
Amine Base as a Hydride Source Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can sometimes contribute to dehalogenation.[6] Consider switching to an inorganic base such as K₂CO₃ or Cs₂CO₃.[6]
Copper Co-catalyst Issues While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free conditions can sometimes minimize side reactions.
Solvent Choice If using a solvent that can act as a hydride source (e.g., DMF), consider switching to a less reducible solvent like toluene or dioxane.[6]

Quantitative Data Summary

The following table summarizes illustrative data on the effect of different ligands and bases on the yield of the desired product versus the dehalogenated byproduct in a Suzuki-Miyaura coupling of a 2-chloropyridine derivative.

Entry Catalyst/Ligand Base Solvent Temp (°C) Desired Product Yield (%) Dehalogenation (%)
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O100LowHigh
2Pd₂(dba)₃ / PPh₃K₃PO₄Toluene1006515
3Pd(OAc)₂ / SPhosK₃PO₄Toluene8088<5
4Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane80>95<2
This data is illustrative and based on established principles for minimizing dehalogenation in cross-coupling reactions.[4]

Experimental Protocols

Protocol 1: Dehalogenation-Resistant Suzuki-Miyaura Coupling

This protocol is optimized to minimize the dehalogenation of a 2-chloropyridine.

Materials:

  • 2-Chloropyridine derivative (1.0 eq)

  • Arylboronic acid (1.5 - 2.0 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water (optional)

Procedure:

  • To an oven-dried reaction vessel, add the 2-chloropyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[2]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Add degassed 1,4-dioxane (and a small amount of degassed water if desired) via syringe.[2]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, cool the reaction to room temperature.[2]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Dehalogenation-Resistant Buchwald-Hartwig Amination

This protocol is designed to suppress hydrodehalogenation during the C-N coupling of a 2-chloropyridine.

Materials:

  • 2-Chloropyridine derivative (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the 2-chloropyridine, amine, NaOtBu, Pd₂(dba)₃, and RuPhos to a dry reaction tube.

  • Add anhydrous toluene via syringe.[4]

  • Seal the tube and heat the mixture to 90-110°C.[1][4]

  • Monitor the reaction's progress by TLC or LC-MS.[4]

  • After completion, cool the reaction mixture to room temperature.[4]

  • Dilute with a suitable solvent like ethyl acetate, filter through a pad of celite to remove palladium residues, and concentrate the filtrate.[4]

  • Purify the crude product by flash chromatography or crystallization.[4]

Visualizations

Troubleshooting_Dehalogenation Troubleshooting Flowchart for Dehalogenation start Dehalogenation Observed check_reaction Review Reaction Conditions: - Ligand - Base - Solvent - Temperature start->check_reaction ligand_issue Is the ligand bulky and electron-rich enough? check_reaction->ligand_issue change_ligand Switch to a more effective ligand (e.g., SPhos, RuPhos, XPhos) ligand_issue->change_ligand No base_issue Is the base a potential hydride source? ligand_issue->base_issue Yes change_ligand->base_issue change_base Use a weaker, non-nucleophilic inorganic base (K3PO4, Cs2CO3) base_issue->change_base Yes temp_issue Is the temperature too high? base_issue->temp_issue No change_base->temp_issue lower_temp Lower the reaction temperature and monitor temp_issue->lower_temp Yes water_issue Are anhydrous conditions being strictly maintained? temp_issue->water_issue No lower_temp->water_issue dry_reagents Ensure all reagents and solvents are scrupulously dry water_issue->dry_reagents No end_good Dehalogenation Minimized water_issue->end_good Yes dry_reagents->end_good

Caption: Troubleshooting flowchart for dehalogenation.

Competing_Pathways Competing Pathways: Cross-Coupling vs. Dehalogenation cluster_cycle Pd Catalytic Cycle cluster_side_reaction Dehalogenation Pathway Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Ar-Cl Transmetalation_or_Amine_Coordination Transmetalation (Suzuki) or Amine Coordination (B-H) Ar-Pd(II)-Cl(L2)->Transmetalation_or_Amine_Coordination Hydride_Abstraction Hydride Abstraction Ar-Pd(II)-Cl(L2)->Hydride_Abstraction Ar-Pd(II)-Nu(L2) Ar-Pd(II)-R(L2) or Ar-Pd(II)-NR2(L2) Transmetalation_or_Amine_Coordination->Ar-Pd(II)-Nu(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Nu(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Desired_Product Ar-R or Ar-NR2 Reductive_Elimination->Desired_Product Hydride_Source Hydride Source (H₂O, Base, Solvent) Hydride_Source->Hydride_Abstraction Ar-Pd(II)-H(L2) Ar-Pd(II)-H(L2) Hydride_Abstraction->Ar-Pd(II)-H(L2) Reductive_Elimination_H Reductive Elimination Ar-Pd(II)-H(L2)->Reductive_Elimination_H Reductive_Elimination_H->Pd(0)L2 Dehalogenated_Product Ar-H Reductive_Elimination_H->Dehalogenated_Product

Caption: Competing pathways of cross-coupling vs. dehalogenation.

References

troubleshooting low reactivity of Methyl 2-chloro-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with Methyl 2-chloro-6-methoxyisonicotinate in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing low reactivity in palladium-catalyzed cross-coupling reactions?

A1: The low reactivity of 2-chloropyridines like this compound in palladium-catalyzed cross-coupling reactions is primarily due to the strong Carbon-Chlorine (C-Cl) bond. The C-Cl bond has a higher bond dissociation energy compared to C-Br and C-I bonds, making the oxidative addition step, which is often rate-determining, more challenging for the palladium catalyst.[1] For successful couplings, it is often necessary to use specialized, highly active catalyst systems.

Q2: What are the key factors to consider when setting up a reaction with this compound?

A2: The key factors include the choice of catalyst and ligand, the base, the solvent, and the reaction temperature. Due to the lower reactivity of the C-Cl bond, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition step.[2][3] The choice of base and solvent is also critical and can significantly impact the reaction yield.

Q3: Are there alternative coupling methods if palladium-catalyzed reactions are unsuccessful?

A3: Yes, nickel-catalyzed cross-electrophile coupling has been shown to be effective for coupling this compound with other aryl halides.[4][5] This method involves the coupling of two electrophiles using a nickel catalyst and a stoichiometric reductant.

Q4: Can this compound undergo nucleophilic aromatic substitution (SNAr)?

A4: Yes, the chloride at the 2-position can be displaced by nucleophiles through an SNAr mechanism. The reactivity in SNAr reactions can be enhanced by the electron-withdrawing nature of the pyridine ring and the ester group. This method can be a viable alternative or a subsequent reaction step after a cross-coupling at another position.[2]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired product in a Suzuki-Miyaura coupling reaction.

Potential Cause Troubleshooting Recommendation
Inactive Catalyst System Switch to a more active catalyst system. For 2-chloropyridines, catalyst systems with bulky, electron-rich phosphine ligands like Xantphos are often more effective. Consider using a pre-formed palladium catalyst to ensure the active species is generated.
Incorrect Base The choice of base is crucial. Cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are often more effective than weaker bases like sodium carbonate (Na2CO3) for challenging couplings.
Low Reaction Temperature Due to the strength of the C-Cl bond, higher reaction temperatures (e.g., 90-120 °C) may be required to drive the reaction to completion.
Solvent Effects Use anhydrous, degassed solvents. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are commonly used. The presence of water can sometimes be beneficial with certain base and catalyst systems.
Poor Quality Boronic Acid Use fresh, high-purity boronic acid or consider using the corresponding boronate ester, which can be more stable.

A Suzuki coupling of this compound with 3-nitrophenylboronate has been reported to give a 33% yield.[6][7][8]

Low Yield in Buchwald-Hartwig Amination

Problem: Inefficient C-N bond formation in a Buchwald-Hartwig amination.

Potential Cause Troubleshooting Recommendation
Suboptimal Catalyst/Ligand Combination Use a palladium precursor like Pd2(dba)3 in combination with a bulky, electron-rich ligand such as Xantphos. This combination has been successfully used for the amination of this compound.[9][10]
Inappropriate Base A strong, non-nucleophilic base is typically required. Cesium carbonate has been shown to be effective in this reaction.
Reaction Temperature Too Low Amination of 2-chloropyridines often requires elevated temperatures. A reaction temperature of 90 °C has been successfully employed.[9][10]
Amine Substrate Issues Ensure the amine is pure and dry. If using a primary amine, consider using an imine equivalent like benzophenone imine, which can then be hydrolyzed to the primary amine.[9][10]

Experimental Protocols

Buchwald-Hartwig Amination with Benzophenone Imine

This protocol is based on a reported successful amination of this compound.[9][10]

Reagents:

  • This compound (1.0 equiv)

  • Benzophenone imine (1.14 equiv)

  • Pd2(dba)3 (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a reaction vessel under an inert atmosphere (N2), add this compound, Pd2(dba)3, Xantphos, and cesium carbonate.

  • Add anhydrous 1,4-dioxane to the vessel.

  • Add benzophenone imine to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 16 hours.

  • After cooling, the reaction mixture can be worked up by partitioning between ethyl acetate and water.

Nickel-Catalyzed Cross-Electrophile Coupling

This protocol describes a nickel-catalyzed coupling of this compound with an aryl bromide.[5]

Reagents:

  • This compound (1.0 equiv)

  • 3-bromo-1-methyl-1H-indole (1.0 equiv)

  • Nickel catalyst system (e.g., NiBr2(dme) with a suitable ligand)

  • Stoichiometric reductant (e.g., zinc powder)

  • Anhydrous solvent (e.g., DMA)

Procedure:

  • In a nitrogen-filled glove box, set up the reaction with the nickel catalyst, ligand, and reductant.

  • Add the this compound and 3-bromo-1-methyl-1H-indole.

  • Add the anhydrous solvent.

  • Stir the reaction at an appropriate temperature (e.g., 60 °C) until completion.

  • The product can be purified by flash column chromatography. This reaction was reported to yield the coupled product in 59% yield.[5]

Visual Guides

Troubleshooting Logic for Low Reactivity

Troubleshooting_Low_Reactivity Start Low Reactivity of Methyl 2-chloro-6-methoxyisonicotinate ReactionType Identify Reaction Type Start->ReactionType Suzuki Suzuki Coupling ReactionType->Suzuki C-C Buchwald Buchwald-Hartwig Amination ReactionType->Buchwald C-N SNAr Nucleophilic Aromatic Substitution ReactionType->SNAr C-Nu Other Other Reactions ReactionType->Other Suzuki_Catalyst Optimize Catalyst & Ligand (e.g., use bulky phosphines) Suzuki->Suzuki_Catalyst Buchwald_Catalyst Use Appropriate Pd/Ligand System (e.g., Pd2(dba)3/Xantphos) Buchwald->Buchwald_Catalyst SNAr_Nucleophile Increase Nucleophile Concentration/Reactivity SNAr->SNAr_Nucleophile Suzuki_Base Screen Stronger Bases (e.g., Cs2CO3, K3PO4) Suzuki_Catalyst->Suzuki_Base Suzuki_Temp Increase Reaction Temperature (e.g., 90-120 °C) Suzuki_Base->Suzuki_Temp Buchwald_Base Employ Strong, Non-nucleophilic Base (e.g., Cs2CO3) Buchwald_Catalyst->Buchwald_Base Buchwald_Nucleophile Check Nucleophile Purity/Protecting Group Buchwald_Base->Buchwald_Nucleophile SNAr_Solvent Use Polar Aprotic Solvent (e.g., DMSO, DMF) SNAr_Nucleophile->SNAr_Solvent SNAr_Temp Increase Reaction Temperature SNAr_Solvent->SNAr_Temp

Caption: A decision tree for troubleshooting low reactivity based on the reaction type.

General Palladium-Catalyzed Cross-Coupling Cycle

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-Cl(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product ArylHalide Ar-Cl ArylHalide->OxAdd Organometallic R'-M Organometallic->Transmetal

Caption: A simplified diagram of a general palladium-catalyzed cross-coupling cycle.

Experimental Workflow for Reaction Optimization

Experimental_Workflow Start Define Reaction: This compound + Partner ScreenCatalyst Screen Catalysts and Ligands Start->ScreenCatalyst ScreenBase Screen Bases ScreenCatalyst->ScreenBase ScreenSolvent Screen Solvents ScreenBase->ScreenSolvent ScreenTemp Optimize Temperature ScreenSolvent->ScreenTemp Analysis Analyze Results (LC-MS, NMR) ScreenTemp->Analysis Decision Acceptable Yield? Analysis->Decision Optimized Optimized Protocol Decision->Optimized Yes Reiterate Reiterate with Best Conditions Decision->Reiterate No Reiterate->ScreenCatalyst

Caption: A workflow for optimizing reaction conditions for this compound.

References

Technical Support Center: Activating the C-Cl Bond in Methyl 2-chloro-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for selecting the appropriate ligand to activate the C-Cl bond of Methyl 2-chloro-6-methoxyisonicotinate in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is activating the C-Cl bond in my substrate, this compound, so challenging?

A1: Activating aryl chlorides is inherently difficult due to the strong C-Cl bond compared to C-Br or C-I bonds. For your specific substrate, several factors contribute to the challenge. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[1][2] Furthermore, the electronic properties of the substituted pyridine ring influence the reactivity of the C-Cl bond. While the aldehyde is an electron-withdrawing group that can facilitate oxidative addition, this step is generally the rate-determining step for aryl chlorides.[2][3]

Q2: What general class of ligands is most effective for activating C-Cl bonds in heteroaryl systems?

A2: Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are the most effective classes of ligands for activating C-Cl bonds.[4][5] These ligands promote the crucial oxidative addition step of the palladium catalyst to the aryl chloride.[3][6] Specifically, biaryl phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, t-butylBrettPhos), are designed to enhance catalyst activity, stability, and selectivity for challenging substrates.[7][8]

Q3: Which metal catalyst system—Palladium or Nickel—is better for my reaction?

A3: Palladium-based catalysts are the most widely used and have been extensively developed for a broad range of cross-coupling reactions.[9] However, nickel catalysts are often more reactive and can be a more cost-effective alternative.[3] For particularly inert C-Cl bonds, a nickel catalyst system might provide better results.[10][11] The choice often depends on screening, but palladium systems with specialized ligands are a robust starting point.[12]

Q4: I am performing a Suzuki-Miyaura coupling. Are there any specific issues related to my pyridyl substrate?

A4: Yes, 2-pyridylboronic acids (and their derivatives) used in Suzuki-Miyaura coupling are known to be unstable and can readily undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2] This side reaction reduces the yield of your desired product. Careful selection of the base and reaction conditions is crucial to minimize this issue.

Q5: What are the most common cross-coupling reactions I can perform on this substrate?

A5: The most common and useful reactions for your substrate include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids/esters. This is widely used due to the low toxicity of boron reagents.[2][13]

  • Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines.[14][15]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[16][17]

  • Heck Coupling: For forming C-C bonds with alkenes.[18]

  • Cyanation: For introducing a nitrile group using a cyanide source.[19]

Ligand Selection and Performance

The choice of ligand is critical for a successful cross-coupling reaction. Below is a summary of commonly used ligands for activating aryl chlorides, particularly in heteroaromatic systems.

Ligand FamilySpecific Ligand ExampleRecommended ForKey Advantages
Biaryl Phosphines (Buchwald Ligands) XPhos, SPhos, RuPhos, BrettPhos[7][8]Suzuki, Buchwald-Hartwig, and other C-X couplings of aryl chlorides.High reactivity for sluggish substrates, promotes fast reductive elimination, good thermal stability.[7][8]
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Buchwald-Hartwig, Suzuki.Bidentate ligand that can prevent palladium dimer formation, leading to higher reaction rates.[14]
N-Heterocyclic Carbenes (NHCs) IPr, IMesSuzuki, Buchwald-Hartwig, Heck.Strong σ-donors, often highly effective for electron-deficient or sterically hindered aryl chlorides.[4][20]
Dialkylphosphinobiphenyl Ligands CPhosNegishi coupling of heteroaryl halides.Effective for transforming a wide range of heteroaryl halides with good yields and selectivity.[1]
Sulfonated Phosphines SPhosSuzuki-Miyaura, Sonogashira.Provides highly active and stable catalyst systems for reactions in aqueous phases.[21]

Troubleshooting Guide

This guide addresses common issues encountered during the cross-coupling of this compound.

IssuePossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst. 2. Oxidative addition is too slow. 3. Impure reagents or solvents.1. Use a pre-formed catalyst (precatalyst) to ensure generation of the active Pd(0) species.[12] 2. Switch to a more electron-rich and bulky ligand (e.g., XPhos, t-butylBrettPhos). Increase reaction temperature.[5][6] 3. Purify starting materials and ensure solvents are anhydrous.
Low Yield 1. Catalyst deactivation by the pyridine nitrogen. 2. Protodeboronation (in Suzuki coupling). 3. Competing side reactions (e.g., β-hydride elimination).1. Use a bulkier ligand that sterically shields the palladium center.[5] 2. Use a milder base (e.g., K₃PO₄, Cs₂CO₃) and anhydrous conditions.[22] 3. Screen different ligands; bulky ligands can promote reductive elimination over side reactions.[6][12]
Formation of Homocoupled Product 1. Reaction conditions are too harsh. 2. Oxygen present in the reaction mixture (promotes boronic acid homocoupling).1. Lower the reaction temperature. 2. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
Formation of Hydrodehalogenated Product (C-Cl replaced by C-H) 1. β-hydride elimination from the palladium intermediate. 2. Presence of water or other proton sources.1. Select a ligand that accelerates reductive elimination. 2. Use rigorously dried solvents and reagents.

Experimental Protocols

Below is a representative protocol for a Suzuki-Miyaura coupling reaction with an aryl chloride. This should be used as a starting point and may require optimization.

Reaction: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

  • Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).

  • Catalyst Addition: In a separate vial, weigh the palladium source and the ligand and add them to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

The following diagrams illustrate key workflows and concepts in ligand selection and cross-coupling reactions.

Ligand_Selection_Workflow cluster_0 Ligand Selection Logic Start Define Coupling Reaction (e.g., Suzuki, Buchwald) Substrate Substrate: Heteroaryl Chloride (this compound) Start->Substrate LigandClass Choose Ligand Class Substrate->LigandClass Buchwald Bulky Biaryl Phosphines (XPhos, SPhos, etc.) LigandClass->Buchwald General Start NHC N-Heterocyclic Carbenes (IPr, IMes) LigandClass->NHC If Sterically Hindered Troubleshoot Reaction Issue? Buchwald->Troubleshoot NHC->Troubleshoot Optimize Optimize Conditions: - Screen Ligands - Change Base/Solvent - Adjust Temperature Troubleshoot->Optimize Yes Success Successful Coupling Troubleshoot->Success No Optimize->Troubleshoot Catalytic_Cycle cluster_cycle Palladium Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(Cl) Pd0->OA_Complex Oxidative Addition (Ar-Cl) TM_Complex L-Pd(II)(Ar)(Nu) OA_Complex->TM_Complex Transmetalation (Suzuki) or Amine Binding (B-H) TM_Complex->Pd0 Reductive Elimination Product Ar-Nu ArCl Ar-Cl Nu Nucleophile (e.g., Ar'-B(OH)₂ or R₂NH) Troubleshooting_Flowchart Start Reaction Failed or Low Yield Check_Catalyst Is active Pd(0) being generated? Start->Check_Catalyst Use_Precatalyst Action: Use a Pd(II) precatalyst (e.g., XPhos Pd G3) Check_Catalyst->Use_Precatalyst No Check_Ligand Is the ligand electron-rich enough? Check_Catalyst->Check_Ligand Yes Re_evaluate Re-run optimized reaction Use_Precatalyst->Re_evaluate Switch_Ligand Action: Switch to a more donating ligand (e.g., tBuXPhos, BrettPhos) Check_Ligand->Switch_Ligand No Check_Conditions Are there competing side reactions? Check_Ligand->Check_Conditions Yes Switch_Ligand->Re_evaluate Modify_Conditions Action: Screen bases (e.g., Cs₂CO₃ for milder cond.) and ensure anhydrous conditions. Check_Conditions->Modify_Conditions Yes Modify_Conditions->Re_evaluate

References

Technical Support Center: Byproduct Identification in Reactions of Methyl 2-chloro-6-methoxyisonicotinate by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of byproducts in chemical reactions is paramount to ensuring the purity and safety of synthesized compounds. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of byproducts in reactions involving Methyl 2-chloro-6-methoxyisonicotinate using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts expected in reactions with this compound?

A1: Given the structure of this compound, the most probable side reactions involve nucleophilic substitution at the C2 position (displacement of the chloride) and hydrolysis of the methyl ester. Therefore, the most common byproducts to anticipate are:

  • 2-Substituted Products: Where the chloro group is replaced by another nucleophile present in the reaction mixture (e.g., methoxide, hydroxide).

  • Hydrolysis Product: 2-chloro-6-methoxyisonicotinic acid, resulting from the hydrolysis of the methyl ester.

  • Combined Substitution and Hydrolysis Products.

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I begin to identify the corresponding byproduct?

A2: Start by analyzing the key features of the unknown signals:

  • Chemical Shift: The position of the peak (in ppm) provides information about the electronic environment of the proton. For instance, protons on an aromatic ring will have different shifts than those on a methyl group.

  • Integration: The area under the peak is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a peak into doublets, triplets, etc., indicates the number of neighboring protons.

  • Coupling Constants (J-values): The distance between the lines in a split peak can help determine the spatial relationship between coupled protons.

Compare these features to the expected spectra of your starting material and desired product. Any remaining signals are likely from byproducts or impurities.

Q3: A broad singlet has appeared in my ¹H NMR spectrum. What could this be?

A3: A broad singlet is often indicative of an exchangeable proton, such as that of a carboxylic acid (-COOH) or an alcohol (-OH). If you suspect hydrolysis of the methyl ester to the corresponding carboxylic acid, this broad singlet could be the acidic proton. To confirm, you can perform a D₂O shake: add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. If the broad peak disappears or significantly diminishes, it confirms the presence of an exchangeable proton.

Q4: The integration of my aromatic signals doesn't match the expected values. What could be the cause?

A4: This could indicate a change in the substitution pattern of the pyridine ring. If the chloro group at the C2 position has been substituted, the chemical shifts and integration of the remaining aromatic protons will change. For example, substitution with a methoxy group would likely shift the adjacent proton downfield. It is also possible that an impurity with aromatic signals is present.

Q5: How can I differentiate between the starting material and the potential byproduct, Methyl 2,6-dimethoxyisonicotinate, in the ¹H NMR?

A5: While both compounds will show two singlets for the methoxy groups and the methyl ester, their chemical shifts will differ. The methoxy group at the C2 position in the byproduct will likely have a different chemical shift compared to the C6-methoxy group. Additionally, the chemical shifts of the two aromatic protons will be different in the starting material and the byproduct due to the change in the electronic environment upon substitution of the chlorine atom.

Troubleshooting Guide: Identifying Common Byproducts by NMR

This guide provides a systematic approach to identifying potential byproducts in reactions of this compound by comparing expected ¹H and ¹³C NMR chemical shifts.

Data Presentation: Predicted NMR Chemical Shifts

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the starting material and its most likely byproducts. Note: These are predicted values and may vary slightly from experimental results.

Compound NameStructurePredicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
This compound (Starting Material)~7.3 (s, 1H, H-3), ~6.9 (s, 1H, H-5), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, COOCH₃)~165 (C=O), ~163 (C-6), ~150 (C-2), ~145 (C-4), ~110 (C-5), ~108 (C-3), ~54 (OCH₃), ~53 (COOCH₃)
2-chloro-6-methoxyisonicotinic acid (Hydrolysis of Ester)~7.4 (s, 1H, H-3), ~7.0 (s, 1H, H-5), ~3.9 (s, 3H, OCH₃), Broad s (1H, COOH)~168 (C=O), ~164 (C-6), ~151 (C-2), ~146 (C-4), ~111 (C-5), ~109 (C-3), ~54 (OCH₃)
Methyl 2-hydroxy-6-methoxyisonicotinate (Hydrolysis of Chloro Group)~7.0 (s, 1H, H-3), ~6.5 (s, 1H, H-5), ~3.8 (s, 3H, OCH₃), ~3.7 (s, 3H, COOCH₃), Broad s (1H, OH)~166 (C=O), ~162 (C-6), ~160 (C-2), ~143 (C-4), ~105 (C-5), ~103 (C-3), ~53 (OCH₃), ~52 (COOCH₃)
Methyl 2,6-dimethoxyisonicotinate (Substitution of Chloro Group)~7.1 (s, 1H, H-3), ~6.6 (s, 1H, H-5), ~4.0 (s, 3H, C2-OCH₃), ~3.9 (s, 3H, C6-OCH₃), ~3.8 (s, 3H, COOCH₃)~165 (C=O), ~164 (C-6), ~162 (C-2), ~144 (C-4), ~106 (C-5), ~104 (C-3), ~55 (C2-OCH₃), ~54 (C6-OCH₃), ~53 (COOCH₃)

Experimental Protocols

General Protocol for a Nucleophilic Substitution Reaction:

  • Dissolve this compound in a suitable anhydrous solvent (e.g., DMF, DMSO, or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired nucleophile (e.g., sodium methoxide for methoxy substitution). The stoichiometry will depend on the specific reaction.

  • Heat the reaction mixture to the desired temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with an appropriate reagent (e.g., water or a saturated ammonium chloride solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product and any isolated byproducts by NMR spectroscopy.

NMR Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean and dry NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Acquire ¹H and ¹³C NMR spectra, as well as 2D correlation spectra (e.g., COSY, HSQC, HMBC) if necessary for full structural elucidation.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying byproducts in reactions of this compound using NMR spectroscopy.

Byproduct_Identification_Workflow Workflow for Byproduct Identification by NMR start Reaction Workup and Purification acquire_nmr Acquire ¹H and ¹³C NMR Spectra start->acquire_nmr analyze_sm Compare with Starting Material (SM) Spectrum acquire_nmr->analyze_sm analyze_product Compare with Expected Product Spectrum analyze_sm->analyze_product unexpected_peaks Unexpected Peaks Present? analyze_product->unexpected_peaks no_peaks Reaction Clean (or only SM remaining) unexpected_peaks->no_peaks No analyze_byproduct Analyze Unexpected Peaks: - Chemical Shift - Integration - Multiplicity unexpected_peaks->analyze_byproduct Yes hydrolysis_ester Broad Singlet (exchangeable)? Loss of -OCH₃ signal? analyze_byproduct->hydrolysis_ester hydrolysis_cl Shift in Aromatic Protons? Appearance of -OH signal? hydrolysis_ester->hydrolysis_cl No ester_hydrolysis_product Byproduct: 2-chloro-6-methoxyisonicotinic acid hydrolysis_ester->ester_hydrolysis_product Yes substitution_cl New signals corresponding to nucleophile? Shift in aromatic protons? hydrolysis_cl->substitution_cl No cl_hydrolysis_product Byproduct: Methyl 2-hydroxy-6-methoxyisonicotinate hydrolysis_cl->cl_hydrolysis_product Yes cl_substitution_product Byproduct: e.g., Methyl 2,6-dimethoxyisonicotinate substitution_cl->cl_substitution_product Yes further_analysis Further 2D NMR Analysis (COSY, HSQC, HMBC) substitution_cl->further_analysis Uncertain ester_hydrolysis_product->further_analysis cl_hydrolysis_product->further_analysis cl_substitution_product->further_analysis

Technical Support Center: Catalyst Poisoning by Pyridine Nitrogen in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in cross-coupling reactions involving pyridine-containing substrates. The inherent Lewis basicity of the pyridine nitrogen atom presents a common and significant hurdle, often leading to catalyst deactivation and diminished reaction performance.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions involving pyridine substrates notoriously difficult?

A1: The primary challenge stems from the Lewis basic nitrogen atom in the pyridine ring.[1] This nitrogen can coordinate strongly to the transition metal center (typically palladium) of the catalyst. This coordination forms stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing the catalytic cycle.[1][3] This issue is particularly pronounced when the coupling site is at the 2-position, adjacent to the nitrogen, a phenomenon often called the "2-pyridyl problem".[1]

Q2: What are the common signs of catalyst poisoning in my reaction?

A2: Key indicators of catalyst poisoning include:

  • Reduced Reaction Rate: The reaction is significantly slower than expected or stalls completely before the starting materials are fully consumed.[4]

  • Low or No Product Yield: A substantial decrease in the formation of the desired product is observed.[4]

  • Formation of Palladium Black: A visible black precipitate indicates the agglomeration of the active Pd(0) species into an inactive state, often a consequence of a slow catalytic cycle caused by inhibition.[4][5]

  • Increased Side Products: An increase in byproducts from reactions like homocoupling or dehalogenation can suggest the desired catalytic pathway is being inhibited.[4][5]

Q3: How does the position of the coupling group on the pyridine ring affect the reaction?

A3: The position of the halide or boronic acid on the pyridine ring significantly impacts reactivity due to the proximity of the coordinating nitrogen atom. 2-substituted pyridines are generally the most challenging as the nitrogen can readily form a stable five-membered palladacycle, deactivating the catalyst. 3- and 4-substituted pyridines are typically less problematic, but the nitrogen can still influence the reaction through long-range electronic effects or intermolecular coordination.

Q4: Can other factors besides the pyridine nitrogen poison the catalyst?

A4: Yes. While the pyridine nitrogen is a primary concern, other common catalyst poisons include impurities in reagents or solvents. These can include sulfur compounds, other nitrogen-containing heterocycles, halides, and cyanides.[3][6] It is crucial to use high-purity reagents and properly degassed solvents to minimize these external contaminants.[3]

Troubleshooting Guide

This guide addresses specific issues encountered during experiments, offering potential causes and actionable solutions.

Problem 1: Low or No Conversion
Potential CauseRecommended Action
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, RuPhos, or P(t-Bu)₃.[1][5] These ligands sterically block the pyridine nitrogen from coordinating to the palladium center and increase electron density on the metal, promoting the desired catalytic steps.[1] 2. Use N-Heterocyclic Carbene (NHC) Ligands: NHCs (e.g., IPr) are strong σ-donors that form robust bonds with palladium, making them less susceptible to displacement by pyridine.[2][7] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for partial deactivation, though this is not always ideal for process efficiency.[1]
Inefficient Oxidative Addition 1. Change the Halide: If possible, switch from a pyridine chloride to a bromide or iodide. The C-Cl bond is stronger and less reactive, making oxidative addition more difficult.[2] 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, monitoring for any signs of decomposition.[1] 3. Use a More Active Catalyst System: Employ a well-defined palladium precatalyst (e.g., a Buchwald G3 precatalyst) to ensure efficient generation of the active Pd(0) species.[8]
Poor Transmetalation 1. Screen Different Bases: Evaluate a range of bases. For Suzuki reactions, K₃PO₄ and Cs₂CO₃ are often more effective than K₂CO₃ or Na₂CO₃.[1][2] The choice of base is critical for activating the boronic acid partner.[2] 2. Modify the Boron Reagent: If protodeboronation is an issue, switch from a pyridylboronic acid to a more stable pyridyl MIDA boronate or trifluoroborate salt, which slowly release the boronic acid under the reaction conditions.[2][9]
Problem 2: Significant Formation of Side Products
Potential CauseRecommended Action
Homocoupling of Boronic Acid (Suzuki Reaction) 1. Ensure Rigorous Degassing: The primary cause is often the presence of oxygen.[5] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or using several freeze-pump-thaw cycles.[5] 2. Optimize Catalyst/Ligand Ratio: Ensure a stable catalytic complex is maintained by using an appropriate ligand-to-palladium ratio, often slightly greater than 1:1 or 2:1 depending on the ligand.[5]
Dehalogenation or Protodeboronation 1. Lower the Reaction Temperature: Higher temperatures can sometimes favor these side reactions.[1] 2. Optimize the Base: The choice and strength of the base can influence the rate of protodeboronation. A weaker base or anhydrous conditions may be beneficial.[2] 3. Use MIDA Boronates or Trifluoroborates: These reagents are more resistant to protodeboronation than free boronic acids.[2]
Problem 3: Catalyst Decomposition (Palladium Black)
Potential CauseRecommended Action
Slow Catalysis Leading to Agglomeration 1. Use a More Stabilizing Ligand: A ligand that binds strongly to the Pd(0) center can prevent aggregation. Bulky biarylphosphine ligands or NHC ligands are effective.[1][5] 2. Ensure Proper Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to decomposition.
High Reaction Temperature 1. Reduce Temperature: Operate at the lowest effective temperature to maintain catalyst stability over the course of the reaction.

Visualizing Catalyst Poisoning and Troubleshooting

Caption: Pyridine nitrogen coordination deactivates the Pd(0) catalyst.

Caption: A workflow for troubleshooting low-yield pyridine cross-couplings.

Caption: Decision tree for selecting initial reaction components.

Key Experimental Protocols

Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling a challenging 2-chloropyridine with an arylboronic acid.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and a strong base like potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).[2]

    • In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a precatalyst).

  • Reaction Setup:

    • Seal the reaction vial with a septum. Evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.[2]

    • Add the catalyst/ligand to the reaction vial under a positive flow of argon.

    • Add a degassed solvent (e.g., 1,4-dioxane or t-Amyl alcohol, 3-5 mL) via syringe.[3]

  • Reaction and Monitoring:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

    • Monitor the reaction progress periodically by TLC, LC-MS, or GC-MS.

  • Workup and Purification:

    • Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Kinetic Analysis by ¹H NMR to Diagnose Catalyst Deactivation

This method helps determine if a reaction stalls due to catalyst poisoning.

  • Sample Preparation:

    • In an NMR tube, combine the pyridine substrate (0.1 mmol), coupling partner (0.12 mmol), base (0.2 mmol), and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react or interfere with reactant/product signals.

    • Add the palladium catalyst and ligand (1-5 mol%).

    • Add the deuterated, degassed solvent (e.g., dioxane-d8, 0.5 mL).

  • Data Acquisition:

    • Place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular time intervals (e.g., every 15-30 minutes).[1]

  • Data Analysis:

    • Integrate the signals corresponding to a unique proton on the starting material, the product, and the internal standard.

    • Calculate the concentration of the product at each time point relative to the internal standard.

    • Plot the percent conversion versus time. A reaction that proceeds initially and then abruptly plateaus before reaching full conversion is a strong indicator of catalyst deactivation.[1]

References

Technical Support Center: Optimizing Base Selection for Cross-Coupling with Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions with chloropyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to base selection in these challenging yet crucial transformations.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with a chloropyridine is resulting in a low to non-existent yield. What are the primary causes related to the base, and how can I troubleshoot this?

Low or no product formation is a common challenge with less reactive chloropyridines.[1] The strength of the carbon-chlorine (C-Cl) bond makes the initial oxidative addition step of the catalytic cycle difficult.[1] While the catalyst and ligand are critical, the base plays a crucial role in the transmetalation step by activating the boronic acid.[1][2]

Initial Troubleshooting Steps:

  • Base Strength and Type: The base may not be optimal. For challenging couplings with chloropyridines, strong, non-nucleophilic inorganic bases are often required. Consider screening bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃).[1][2] K₃PO₄ is frequently effective in these challenging reactions.[2][3]

  • Base Solubility: Poor solubility of the base can limit its effectiveness. If using bases like K₃PO₄ or Cs₂CO₃ in solvents like toluene, where they are poorly soluble, ensure vigorous stirring.[4] Alternatively, using a solvent mixture such as 1,4-dioxane/water can improve the solubility and efficacy of the base.[1][5]

  • Anhydrous Conditions: Protodeboronation, the loss of the boronic acid group, can be a significant side reaction, particularly in the presence of aqueous bases.[2][5] If this is suspected, consider using anhydrous conditions or switching to a more stable boronic ester (e.g., pinacol ester).[1][2]

Q2: I am performing a Buchwald-Hartwig amination on a chloropyridine and observing significant hydrodehalogenation (replacement of -Cl with -H). How can I mitigate this side reaction?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with electron-rich amines or when the reaction is sluggish. The choice of base can influence this undesired pathway.

Recommendations:

  • Base Selection: While sodium tert-butoxide (NaOtBu) is a very common and effective base for these reactions, its high basicity can sometimes promote hydrodehalogenation.[4] If this is a persistent issue, consider screening other strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).[4][6] Weaker bases like K₂CO₃ or Cs₂CO₃ can also be attempted, but they may require a more active catalyst system and higher temperatures.[4]

  • Base Purity: Ensure the base is anhydrous and of high purity. Traces of moisture or hydroxide in the base can contribute to hydrodehalogenation.[4]

  • Reaction Temperature: Lowering the reaction temperature may help to disfavor the hydrodehalogenation pathway relative to the desired C-N bond formation.

Q3: For a Sonogashira coupling with a chloropyridine, what are the recommended bases?

Sonogashira reactions are typically run under mild conditions with an amine base that often doubles as the solvent, such as diethylamine or triethylamine.[7][8] The primary role of the base is to neutralize the hydrogen halide byproduct.[7] For less reactive chloropyridines, reaction conditions may need to be more forcing.

Base Considerations:

  • Amine Bases: Triethylamine is a common choice.[9]

  • Inorganic Bases: In some cases, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, particularly in solvents like DMF.[7][10]

Q4: How does the choice of base affect regioselectivity in the cross-coupling of dichloropyridines?

Achieving regioselectivity with dihalopyridines is a significant challenge. Generally, the chlorine atom at the 2- or 4-position of the pyridine ring is more activated towards oxidative addition than at the 3-position. In the case of 2,4-dichloropyridine, the 2-position is often more reactive in Buchwald-Hartwig aminations.[4][11] The base itself is not the primary directing factor for regioselectivity; this is more commonly influenced by the ligand, catalyst, and electronic properties of the substrate.[11][12]

Data Presentation: Base Screening for Suzuki-Miyaura Coupling

The selection of an appropriate base is highly dependent on the specific substrates, catalyst, and solvent system. The following tables summarize typical bases used for the Suzuki-Miyaura coupling of chloropyridines and related heteroaryl chlorides, which can serve as a starting point for optimization.

Table 1: Common Bases for Suzuki-Miyaura Coupling of Chloropyridines

BaseTypical Solvent SystemTemperature (°C)NotesReference(s)
K₃PO₄1,4-Dioxane, Toluene80-110Often provides good yields, especially for challenging couplings.[2][3][4]
Cs₂CO₃1,4-Dioxane, TolueneHighOften effective but more expensive.[1][2][4]
Na₂CO₃Dioxane/H₂O, EtOH/H₂OHighA common and effective base for a wide range of substrates.[2][13]
K₂CO₃MeCN/H₂O, Toluene/H₂O100Another standard and reliable choice.[3][14]
LiOtBuDioxane/H₂O100A strong base, effective for exhaustive coupling of polychlorinated pyridines.[3]
KFTHF50Can be effective, especially when substrates are base-sensitive.[2][15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Chloropyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., SPhos, XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the chloropyridine, arylboronic acid, base, palladium source, and ligand.[16]

  • Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[13][17]

  • Add the degassed solvent via syringe.[17]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3][4]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.[13]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[17]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by flash column chromatography on silica gel.[13]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyridine

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Chloropyridine derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., RuPhos, Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.[17]

  • Add the anhydrous, degassed solvent and stir for a few minutes.[4]

  • Add the chloropyridine and the amine to the mixture.[17]

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.[4]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.[17]

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.[17]

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.[17]

  • Filter, concentrate, and purify the crude product by column chromatography.[17]

Visualizations

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add Reactants Add Reactants: - Chloropyridine - Coupling Partner - Base Add Catalyst Add Catalyst System: - Pd Source - Ligand Add Reactants->Add Catalyst Inert Atmosphere Establish Inert Atmosphere: - Evacuate & Backfill with Ar/N₂ (3x) Add Catalyst->Inert Atmosphere Add Solvent Add Degassed Solvent Inert Atmosphere->Add Solvent Heat and Stir Heat & Stir: - 80-110 °C - 8-24 h Add Solvent->Heat and Stir Monitor Monitor Progress: - TLC / LC-MS Heat and Stir->Monitor Quench and Extract Quench and Extract Monitor->Quench and Extract Dry and Concentrate Dry and Concentrate Quench and Extract->Dry and Concentrate Purify Purify: - Column Chromatography Dry and Concentrate->Purify Characterize Characterize Product: - NMR, MS, etc. Purify->Characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling.[13]

G 1 Pd(0)L_n 2 Oxidative Addition 1->2 + Ar-Cl 3 Ar-Pd(II)L_n-X 2->3 4 Transmetalation 3->4 + Ar'-B(OR)₂ (Base Activated) 5 Ar-Pd(II)L_n-Ar' 4->5 6 Reductive Elimination 5->6 6->1 Ar-Ar' (Product) Troubleshooting_Flowchart start Low or No Yield Observed q1 Is the catalyst system active enough for a chloropyridine? start->q1 s1 Switch to a more active catalyst system (e.g., Pd/Buchwald Ligand). Increase catalyst loading. q1->s1 No q2 Is the base effective? q1->q2 Yes s1->q2 s2 Screen strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃). Consider solvent/water mixture. q2->s2 No q3 Is the reaction temperature sufficient? q2->q3 Yes s2->q3 s3 Increase temperature (e.g., 80-120 °C). Consider microwave irradiation. q3->s3 No q4 Are significant side products observed? q3->q4 Yes s3->q4 s4 If Protodeboronation: Use anhydrous conditions or boronic ester. If Homocoupling: Ensure thorough degassing. q4->s4 Yes end Re-run Optimized Reaction q4->end No s4->end

References

preventing homocoupling of boronic acids in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the homocoupling of boronic acids in Suzuki-Miyaura reactions.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling in Suzuki reactions?

A1: Boronic acid homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl compound.[1] This side reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification.[1]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The primary causes of homocoupling include the presence of dissolved oxygen in the reaction mixture, the use of Palladium(II) precatalysts, and certain reaction conditions that favor the homocoupling pathway over the cross-coupling pathway.[1][2][3]

Q3: How does oxygen contribute to homocoupling?

A3: Dissolved oxygen can oxidize the active Palladium(0) catalyst to Palladium(II) species.[1][4] These Pd(II) species are known to promote the homocoupling of boronic acids.[1][2] The mechanism is believed to involve the formation of a palladium peroxo complex, which then reacts with two molecules of the boronic acid to produce the homocoupled product.[5][6] Therefore, carrying out the reaction under an inert atmosphere after deoxygenating the solvent is crucial to prevent this side reaction.[4]

Q4: Why can the choice of a Palladium(II) precatalyst lead to homocoupling?

A4: When a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product.[1][3] This occurs because the Pd(II) needs to be reduced to the catalytically active Pd(0) state, and this reduction can happen via the homocoupling of two boronic acid molecules.[2] Using a Pd(0) source, like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it bypasses this in-situ reduction step that can be a source of homocoupling.[1]

Q5: What is the role of the base in the Suzuki reaction and how does it affect homocoupling?

A5: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[7][8] It activates the boronic acid, making it more nucleophilic and ready to transfer its organic group to the palladium complex.[8][9] The choice and amount of base can influence reaction selectivity.[10] While the base is crucial for the desired reaction, its presence under non-optimal conditions (e.g., in the presence of oxygen) does not prevent the side reactions that lead to homocoupling.

Troubleshooting Guide

Q1: I am observing a significant amount of the homocoupled product in my reaction. What is the first thing I should check?

A1: The first and most critical factor to check is the exclusion of oxygen. Ensure that your solvents are rigorously degassed and that the reaction is performed under a completely inert atmosphere (Argon or Nitrogen).[4] Even trace amounts of oxygen can significantly promote homocoupling.[5][11]

Q2: I am using a Pd(II) precatalyst and see a lot of homocoupling. What can I do?

A2: If you are using a Pd(II) precatalyst, consider the following strategies:

  • Switch to a Pd(0) precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ can often mitigate homocoupling as it doesn't require an in-situ reduction step.[1]

  • Add a mild reducing agent: The addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the catalytic cycle.[3][12]

  • Pre-heat the mixture: Pre-heating the catalyst, base, solvent, and aryl halide before adding the boronic acid can sometimes reduce homocoupling.[4]

Q3: My reaction is very sensitive to air. How can I effectively remove oxygen?

A3: Rigorous degassing is key. Standard methods include:

  • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 30-60 minutes). A subsurface sparge with nitrogen has been shown to be effective.[3]

  • Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases from solvents. It involves freezing the solvent, applying a vacuum to remove gases, and then thawing the solvent under an inert atmosphere. This cycle is typically repeated three times.

Q4: Can the choice of ligands help in reducing homocoupling? Which ones are recommended?

A4: Yes, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are highly recommended.[1] These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A faster reductive elimination step decreases the lifetime of the diorganopalladium(II) intermediate, which can be prone to side reactions like homocoupling.[1] Ligands such as SPhos and XPhos are often effective.[1] In some cases, employing specific ligands like dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) can lead to good yields of the cross-coupling product even when homocoupling is a competing process.[13]

Q5: How does temperature affect the rate of homocoupling versus the desired cross-coupling?

A5: Temperature can influence the rates of both the desired cross-coupling and the undesired homocoupling. While higher temperatures generally increase the rate of the Suzuki coupling, they can also promote the decomposition of thermally sensitive substrates or catalysts, which might lead to more side products.[14][15] It is often a matter of empirical optimization to find the ideal temperature that maximizes the yield of the cross-coupled product while minimizing homocoupling. Some oxidative homocoupling reactions are reported to proceed at room temperature.[16]

Q6: Are there any additives that can suppress homocoupling?

A6: Besides mild reducing agents like potassium formate[3][12], other strategies can be employed. While not a direct additive to suppress homocoupling, ensuring the purity of reagents is crucial. Impurities in the boronic acid or other reagents can sometimes contribute to side reactions.

Q7: I suspect my boronic acid is unstable. How can I address this?

A7: Boronic acids can be prone to decomposition, especially protodeboronation, which can lead to lower yields.[2] To improve stability, consider using boronic esters, such as pinacol esters.[2][17] These are often more stable than the corresponding boronic acids and are compatible with Suzuki-Miyaura coupling conditions.[18]

Data Summary Tables

Table 1: Effect of Palladium Source on Homocoupling

Palladium SourceOxidation StateImpact on HomocouplingRationale
Pd(OAc)₂+2Can promote homocouplingRequires in-situ reduction to Pd(0), which can occur via homocoupling of the boronic acid.[1][2][3]
PdCl₂(dppf)+2Can promote homocouplingSimilar to other Pd(II) sources, requires reduction to the active catalytic species.[2]
Pd(PPh₃)₄0Generally reduces homocouplingIt is already in the active Pd(0) state, bypassing the reduction step that can cause homocoupling.[1]
5% Pd on Carbon0Can reduce homocoupling compared to Pd(OAc)₂A heterogeneous Pd(0) source that can be effective in minimizing Pd(II)-mediated homocoupling.[3]

Table 2: Influence of Ligands on Suppressing Homocoupling

LigandTypeEffect on HomocouplingMechanism of Action
SPhosBuchwald-type phosphineSuppressesBulky, electron-rich ligand that accelerates reductive elimination, reducing the lifetime of intermediates prone to side reactions.[1]
XPhosBuchwald-type phosphineSuppressesSimilar to SPhos, its steric bulk and electron-donating properties are beneficial.[1]
PPh₃TriphenylphosphineVariableLess effective than bulky, electron-rich phosphines in accelerating the key steps of the catalytic cycle.
None ("Ligandless")-Can be effective in some casesIn certain aqueous systems, "ligandless" conditions can provide fast coupling, but the stability of the palladium catalyst can be a concern.[19]

Table 3: Comparison of Degassing Techniques

TechniqueEffectivenessProcedureConsiderations
Sparging with Inert GasGoodBubble N₂ or Ar through the solvent for 30-60 min.Simple and effective for many applications. A subsurface sparge is more efficient.[3]
Freeze-Pump-ThawExcellentFreeze the solvent, apply vacuum, and thaw under inert gas. Repeat 3 times.The most rigorous method for removing dissolved gases, recommended for highly sensitive reactions.
Sonication under VacuumModeratePlace the solvent flask in an ultrasonic bath under vacuum.Can be effective but may be less thorough than Freeze-Pump-Thaw.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction Optimized to Minimize Homocoupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (1-5 mol%)

  • K₃PO₄ (2.0 equiv), finely powdered

  • Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or a sealable reaction vessel

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and finely powdered potassium phosphate.[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.[1]

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via a syringe.[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: The crude product can be purified by flash column chromatography on silica gel to isolate the desired coupled product.[1]

Protocol 2: Rigorous Degassing of Reaction Mixtures using the Freeze-Pump-Thaw Method

  • Preparation: Place the solvent in a Schlenk flask that is no more than half full.

  • Freezing: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Pumping: With the solvent still frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thawing: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure all dissolved oxygen is removed. After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).

Visualizations

Troubleshooting_Workflow start High Homocoupling Observed q_degas Is the reaction rigorously degassed? start->q_degas a_degas_no Improve degassing: - Use Freeze-Pump-Thaw - Sparge with Ar/N2 for >30 min q_degas->a_degas_no No q_pd_source Are you using a Pd(II) precatalyst? q_degas->q_pd_source Yes a_degas_no->q_pd_source a_pd_source_yes Switch to a Pd(0) source (e.g., Pd(PPh3)4) or add a mild reducing agent (e.g., KCOOH) q_pd_source->a_pd_source_yes Yes q_ligand Is the ligand appropriate? q_pd_source->q_ligand No a_pd_source_yes->q_ligand a_ligand_no Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) q_ligand->a_ligand_no No end_node Homocoupling Minimized q_ligand->end_node Yes a_ligand_no->end_node Factors_Homocoupling factors Key Factors Influencing Homocoupling Presence of Oxygen (O₂) Pd(II) Precatalyst Inefficient Ligand System Boronic Acid Instability causes Direct Causes of Homocoupling Oxidation of Pd(0) to active Pd(II) species Stoichiometric reaction of Pd(II) with boronic acid Slow reductive elimination Protodeboronation factors:f1->causes:c1 factors:f2->causes:c2 factors:f3->causes:c3 factors:f4->causes:c4 solutions Preventative Measures Rigorous Degassing (e.g., Freeze-Pump-Thaw) Use of Pd(0) Precatalysts or Mild Reducing Agents Employ Bulky, Electron-Rich Ligands (e.g., SPhos) Use Boronic Esters (e.g., Pinacol Esters) causes:c1->solutions:s1 causes:c2->solutions:s2 causes:c3->solutions:s3 causes:c4->solutions:s4

References

Technical Support Center: Stability of 2-Chloro-6-methoxypyridine Derivatives to Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the hydrolytic stability of 2-chloro-6-methoxypyridine derivatives. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the hydrolytic stability of 2-chloro-6-methoxypyridine derivatives?

A1: The hydrolytic stability of 2-chloro-6-methoxypyridine derivatives is primarily influenced by the following factors:

  • pH of the solution: The rate of hydrolysis is highly dependent on the pH. The pyridine nitrogen can be protonated under acidic conditions, which can affect the electron density of the ring and its susceptibility to nucleophilic attack. Both acid- and base-catalyzed hydrolysis can occur.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

  • Substituents on the pyridine ring: The electronic properties of other substituents on the pyridine ring can either stabilize or destabilize the molecule towards hydrolysis. Electron-withdrawing groups can increase the rate of nucleophilic attack, while electron-donating groups may decrease it.

  • Solvent System: The polarity and composition of the solvent system can influence the stability of the compound.

Q2: What is the expected mechanism for the hydrolysis of 2-chloro-6-methoxypyridine?

A2: The hydrolysis of 2-chloro-6-methoxypyridine is expected to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a nucleophile (water or hydroxide ion) attacks the carbon atom bearing the chlorine atom. This is followed by the departure of the chloride ion, resulting in the formation of a 2-hydroxy-6-methoxypyridine derivative. The pyridine ring, being electron-deficient, is susceptible to such nucleophilic attacks, especially with a good leaving group like chlorine at the 2-position.[1]

Q3: How does the stability of 2-chloro-6-methoxypyridine compare to other halopyridines?

Q4: Are there regulatory guidelines for assessing the hydrolytic stability of pharmaceutical compounds?

A4: Yes, regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for stability testing of new drug substances and products.[3][4] Forced degradation studies, which include assessing stability towards hydrolysis at various pH values (e.g., acidic, basic, and neutral), are a key component of this testing.[3][4] These studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4]

Troubleshooting Guides

Problem 1: My 2-chloro-6-methoxypyridine derivative is degrading faster than expected during my experiments.
Possible CauseSuggested Solution
Incorrect pH of the solution: The compound may be highly sensitive to acidic or basic conditions.Carefully control and monitor the pH of your experimental solutions using appropriate buffer systems. Determine the pH-stability profile of your compound to identify the optimal pH range for its use.
Elevated Temperature: The reaction is being conducted at or stored at a temperature that accelerates hydrolysis.Conduct your experiments at a controlled and, if necessary, reduced temperature. Store stock solutions and samples at low temperatures (e.g., 2-8 °C or -20 °C) and protect them from temperature fluctuations.
Presence of Catalytic Impurities: Trace amounts of acids, bases, or metal ions in your reagents or on your glassware can catalyze hydrolysis.Use high-purity reagents and solvents. Ensure that all glassware is thoroughly cleaned and rinsed.
Photodegradation: The compound may be sensitive to light.Conduct experiments under low-light conditions or using amber-colored glassware to protect the sample from light exposure.
Problem 2: I am having difficulty developing a stability-indicating HPLC method to monitor the hydrolysis.
Possible CauseSuggested Solution
Poor peak shape or resolution: The parent compound and its degradants are not well-separated.Optimize the mobile phase composition (e.g., organic modifier, pH of the aqueous phase) and gradient profile. Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity. For basic pyridine compounds, adding a small amount of a competing base like triethylamine to the mobile phase can sometimes reduce peak tailing on silica-based columns.[5]
No detection of degradants: The degradation products may not have a chromophore or may be too volatile for UV detection.Use a mass spectrometer (LC-MS) as a detector, which can detect compounds based on their mass-to-charge ratio, even if they lack a UV chromophore.[6]
Irreproducible retention times: The retention times are shifting between injections.Ensure the HPLC system is properly equilibrated. Check for leaks and ensure the mobile phase is well-mixed and degassed. Control the column temperature using a column oven.

Proposed Experimental Protocol for Hydrolytic Stability Assessment

This protocol outlines a general procedure for conducting a forced hydrolysis study on a 2-chloro-6-methoxypyridine derivative, based on ICH guidelines.[3][4]

1. Materials and Reagents:

  • 2-chloro-6-methoxypyridine derivative of interest

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate or other suitable buffer systems

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or MS detector

2. Preparation of Stock Solution:

  • Prepare a stock solution of the 2-chloro-6-methoxypyridine derivative in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

3. Forced Hydrolysis Conditions:

  • Acidic Hydrolysis:

    • In a volumetric flask, add a known volume of the stock solution to 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • In a volumetric flask, add a known volume of the stock solution to 0.1 N NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • In a volumetric flask, add a known volume of the stock solution to water or a neutral buffer (e.g., phosphate buffer, pH 7).

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points.

4. HPLC Analysis:

  • Analyze the samples from each time point using a validated stability-indicating HPLC method.

  • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the pseudo-first-order rate constant (k) for the degradation.

  • Calculate the half-life (t1/2) of the compound under each condition using the formula: t1/2 = 0.693 / k.

Data Presentation

The following table provides an example of how to present the results from a hydrolytic stability study. Note: This is hypothetical data for illustrative purposes, as specific experimental data for 2-chloro-6-methoxypyridine was not found in the searched literature.

Table 1: Hypothetical Hydrolytic Stability Data for a 2-Chloro-6-methoxypyridine Derivative at 60 °C

ConditionpHPseudo-first-order Rate Constant (k, hr-1)Half-life (t1/2, hr)% Degradation after 24 hr
0.1 N HCl10.02824.849.0
Buffer40.005138.611.3
Water70.002346.54.7
Buffer90.01546.230.2
0.1 N NaOH130.0957.389.8

Visualizations

forced_degradation_workflow start Start: Prepare Stock Solution of Compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic (e.g., 0.1 N HCl, 60°C) stress_conditions->acid base Basic (e.g., 0.1 N NaOH, 60°C) stress_conditions->base neutral Neutral (e.g., Water, 60°C) stress_conditions->neutral sampling Withdraw Samples at Time Intervals acid->sampling base->sampling neutral->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Calculate % Degradation, Rate Constant, and Half-life analysis->data end End: Report Stability Profile data->end troubleshooting_flowchart decision decision start Unexpected Degradation Observed check_ph Verify pH of the Solution start->check_ph is_ph_correct Is pH within the expected range? check_ph->is_ph_correct adjust_ph Adjust pH and use buffers is_ph_correct->adjust_ph No check_temp Check Temperature Control is_ph_correct->check_temp Yes adjust_ph->start is_temp_correct Is temperature stable and correct? check_temp->is_temp_correct adjust_temp Optimize and control temperature is_temp_correct->adjust_temp No check_reagents Check Purity of Reagents/Solvents is_temp_correct->check_reagents Yes adjust_temp->start are_reagents_pure Are reagents of high purity? check_reagents->are_reagents_pure use_pure_reagents Use fresh, high-purity reagents are_reagents_pure->use_pure_reagents No investigate_other Investigate other factors (light, catalysis) are_reagents_pure->investigate_other Yes use_pure_reagents->start

References

Validation & Comparative

Reactivity Showdown: 2-Chloropyridines vs. 2-Bromopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of 2-chloro- and 2-bromopyridines in pivotal cross-coupling reactions, supported by experimental data and detailed protocols.

In the realm of modern organic synthesis, particularly in the construction of pharmaceuticals and functional materials, palladium-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon and carbon-heteroatom bonds.[1] Among the vast array of building blocks, 2-halopyridines are frequently employed. The choice between a 2-chloropyridine and a 2-bromopyridine substrate is a critical decision that balances reactivity with cost and availability. This guide provides an objective comparison of their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, presenting quantitative data, detailed experimental protocols, and visual aids to inform synthetic strategy.

The Deciding Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between 2-chloro- and 2-bromopyridines lies in the strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger (bond dissociation energy ~339 kJ/mol) than the C-Br bond (~276 kJ/mol).[1] This difference has profound implications for the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the C-X bond to the palladium(0) catalyst.[1] Consequently, 2-bromopyridines generally undergo oxidative addition more readily, under milder conditions, and with a broader range of catalysts.[1]

While 2-chloropyridines are often more cost-effective and readily available, their lower reactivity has historically presented a challenge.[1] However, significant advancements in ligand design have led to the development of highly active palladium catalyst systems capable of efficiently coupling these less reactive substrates, albeit often requiring higher temperatures and longer reaction times.[1][2]

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of 2-chloro- and 2-bromopyridines in three major cross-coupling reactions, supported by representative data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron reagent and an organic halide, is a cornerstone of modern synthesis.[3] The disparity in reactivity between 2-chloro- and 2-bromopyridines is particularly evident in this transformation.

Table 1: Comparison of 2-Chloro- and 2-Bromopyridines in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane / H₂O100 / 18High (Implied)[3]
2-Chloropyridine DerivativeArylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene / H₂O100-110 / 12-24Not Specified
2-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃50% aq. Isopropanol80 / 1-496
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane / H₂ONot Specified75[4]

As the data suggests, 2-bromopyridines can often be coupled under milder conditions and with simpler catalyst systems to achieve high yields.[4] The coupling of 2-chloropyridines frequently necessitates the use of more sophisticated, electron-rich, and bulky phosphine ligands like SPhos or XPhos to facilitate the challenging oxidative addition step.[2][3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the choice of halogen on the pyridine ring significantly impacts the reaction conditions and outcomes.

Table 2: Comparison of 2-Chloro- and 2-Bromopyridines in Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2,4-DichloropyridineAniline DerivativesNot SpecifiedNot SpecifiedNot SpecifiedLower Temp.High (Implied)[5]
2-BromopyridineVarious AminesNot SpecifiedNaOtBuToluene80-110 / Not SpecifiedHigh (Implied)[6]

While both substrates can undergo successful amination, 2-chloropyridines generally require more forcing conditions or highly active catalyst systems.[1][7] The nitrogen atom of the 2-halopyridine can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity, a challenge that is more pronounced with the less reactive 2-chloropyridines.[6]

Sonogashira Coupling

The Sonogashira coupling reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] The established reactivity trend of I > Br > Cl holds true in this transformation as well.[9][10]

Table 3: Comparison of 2-Chloro- and 2-Bromopyridines in Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 / 3up to 96[11]
2-Amino-3-bromopyridineVarious terminal alkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 / 372-96[12]

Data for the direct Sonogashira coupling of 2-chloropyridines is less commonly reported, reflecting the difficulty of this transformation. The coupling of 2-bromopyridines is well-established and proceeds with high efficiency under standard conditions.[11][12]

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine

This protocol describes a general method for the Suzuki-Miyaura coupling of 2-chloropyridine with pyridine-3-boronic acid.[3]

Materials:

  • 2-Chloropyridine

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine

This is a general procedure for the Buchwald-Hartwig amination of 2-bromopyridines.

Materials:

  • 2-Bromopyridine

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to an oven-dried Schlenk tube.

  • Add the 2-bromopyridine, the amine, and sodium tert-butoxide.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling of a 2-Bromopyridine Derivative

This protocol outlines the Sonogashira coupling of 2-amino-3-bromopyridine with a terminal alkyne.[11]

Materials:

  • 2-Amino-3-bromopyridine

  • Terminal alkyne

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • DMF (anhydrous)

  • Inert gas (Nitrogen)

Procedure:

  • Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a 10 mL round-bottomed flask.

  • Add 2.0 mL of DMF and stir for 30 minutes.

  • Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).

  • Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and proceed with aqueous workup and extraction with an organic solvent.

  • Purify the crude product by column chromatography.

Visualizing the Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki-Miyaura Catalytic Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow General Experimental Workflow for Reactivity Comparison cluster_0 Reaction Setup Setup_Cl 2-Chloropyridine Reaction Reaction_Execution Run reactions under identical or optimized conditions Setup_Cl->Reaction_Execution Setup_Br 2-Bromopyridine Reaction Setup_Br->Reaction_Execution Monitoring Monitor progress (TLC, LC-MS) Reaction_Execution->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Yield Calculation & Characterization Purification->Analysis

Caption: A generalized workflow for comparing the reactivity of 2-halopyridines.

Conclusion

The choice between 2-chloropyridines and 2-bromopyridines in cross-coupling reactions is a strategic decision for synthetic chemists. 2-Bromopyridines are inherently more reactive due to the weaker C-Br bond, often leading to higher yields under milder conditions with simpler catalytic systems.[1] In contrast, 2-chloropyridines, while economically advantageous, typically require more specialized and highly active catalysts, along with more forcing reaction conditions to achieve comparable results.[1] The protocols and comparative data presented in this guide aim to equip researchers with the necessary information to make informed decisions based on the specific requirements of their synthetic targets, balancing the trade-offs between reactivity, cost, and the complexity of the catalytic system.

References

A Comparative Guide to the Reactivity of Methyl 2-chloro-6-methoxyisonicotinate and Other Substituted Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the functionalization of pyridine scaffolds is of paramount importance. The choice of substituted halopyridines as building blocks can significantly impact reaction efficiency, cost, and the ultimate success of a synthetic campaign. This guide provides an objective comparison of Methyl 2-chloro-6-methoxyisonicotinate with other substituted halopyridines, focusing on their performance in two of the most ubiquitous and powerful transformations: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The information presented is supported by experimental data and detailed methodologies to aid in the selection of optimal substrates and reaction conditions.

Executive Summary

This compound is a versatile building block for organic synthesis. Its reactivity is governed by the electronic interplay of the chloro, methoxy, and methyl isonicotinate substituents on the pyridine ring. This guide will demonstrate that:

  • In Suzuki-Miyaura cross-coupling reactions , the reactivity of halopyridines is primarily dictated by the nature of the halogen (I > Br > Cl > F). Consequently, this compound is generally less reactive than its bromo or iodo counterparts, often necessitating more specialized and reactive palladium catalysts and ligands for efficient coupling.

  • In nucleophilic aromatic substitution (SNAr) reactions , the reactivity is enhanced by the presence of electron-withdrawing groups and the position of the leaving group. The chloro substituent at the 2-position, activated by the pyridine nitrogen, makes this compound a suitable substrate for SNAr, with its reactivity being comparable to other 2-chloropyridines bearing electron-withdrawing groups.

This guide will provide a detailed analysis of these reactivity trends, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for the formation of C-C bonds. The choice of catalyst, ligand, base, and solvent system is critical, especially for less reactive chloro-heteroarenes like this compound.

Data Presentation: Suzuki-Miyaura Coupling of Substituted Halopyridines

The following table summarizes the performance of various substituted halopyridines in Suzuki-Miyaura cross-coupling reactions, providing a comparative context for the expected reactivity of this compound.

Halopyridine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Methyl 2-chloro-6-methylisonicotinate Phenylboronic acidPd(OAc)₂ (5)PCy₃ (10)K₂CO₃Toluene/H₂O10012Estimated 70-80
2-Bromo-6-methylisonicotinic acidArylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃Toluene/H₂O80-1008-12Good to Excellent[1]
2-Chloro-6-methylisonicotinic acidArylboronic acidBuchwald-typeBuchwald ligandsStronger basesTolueneHigher temps-Moderate to Good[1]
2,6-DichloropurinePhenylboronic acid (1 equiv)Pd(PPh₃)₄-K₂CO₃Toluene100-77[2]
3-ChloropyridinePhenylboronic acidPd-PEPPSI-CMP (0.5)-K₂CO₃MeOH801290[3]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[4]

Note: The yield for Methyl 2-chloro-6-methylisonicotinate is an educated estimate based on the reactivity of similar 2-chloropyridines and the general principles of Suzuki-Miyaura coupling. Specific experimental data for this exact substrate was not found in the surveyed literature.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-chloro-6-methylisonicotinate

This protocol is a representative procedure and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.10 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Schlenk tube or round-bottom flask with condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, tricyclohexylphosphine, and potassium carbonate.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationships in Suzuki-Miyaura Coupling

The following diagram illustrates the key factors influencing the success of a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Factors Factors Influencing Suzuki-Miyaura Coupling Substrate Halopyridine (e.g., this compound) Halogen Nature of Halogen (I > Br > Cl > F) Substrate->Halogen is defined by Substituents Electronic Effects of Substituents Substrate->Substituents is influenced by Yield Reaction Yield and Efficiency Halogen->Yield strongly impacts Substituents->Yield impacts Catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd(PPh3)4) Catalyst->Yield is critical for Ligand Ligand (e.g., PPh3, PCy3, Buchwald ligands) Ligand->Yield is critical for Base Base (e.g., K2CO3, K3PO4) Base->Yield is essential for Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Yield influences SNAr_Workflow Experimental Workflow for SNAr Reactions Start Start Setup Reaction Setup: - Halopyridine - Nucleophile - Base - Solvent Start->Setup Reaction Reaction at Specified Temperature Setup->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

References

A Comparative Guide to Alternative Reagents for the Synthesis of 2,6-Disubstituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The 2,6-disubstituted pyridine motif is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents at the 2- and 6-positions significantly influences the molecule's biological activity and physical properties. Consequently, the development of efficient and versatile synthetic methodologies to access these scaffolds is of paramount importance. This guide provides an objective comparison of key alternative reagents and synthetic strategies for preparing 2,6-disubstituted pyridines, supported by experimental data and detailed protocols.

Transition-Metal-Catalyzed Cross-Coupling and C-H Functionalization

Transition-metal catalysis offers a powerful and direct approach to functionalize the pyridine core. Catalysts based on copper, nickel, and cobalt are prominent in these transformations.

Copper-Catalyzed Amination of 2,6-Dihalopyridines

A prevalent method for synthesizing 2,6-diaminopyridines involves the copper-catalyzed amination of readily available 2,6-dihalopyridines. This approach is particularly attractive due to the relatively low cost and low toxicity of copper catalysts. Microwave-assisted protocols have been shown to significantly accelerate these reactions.

Table 1: Copper-Catalyzed Diamination of 2,6-Dibromopyridine with Primary Alkylamines

EntryAmineProductYield (%)
1n-Propylamine2,6-di(propylamino)pyridine85
2n-Butylamine2,6-di(butylamino)pyridine82
3Isobutylamine2,6-di(isobutylamino)pyridine79
4n-Hexylamine2,6-di(hexylamino)pyridine88

Reaction Conditions: 2,6-dibromopyridine, amine (2.2 equiv), CuI (10 mol%), DMPAO (20 mol%), K₂CO₃ (2.2 equiv), H₂O, microwave irradiation at 200 °C for 2.5 h.

To a 10 mL microwave vial is added 2,6-dibromopyridine (1.0 mmol), the corresponding primary amine (2.2 mmol), CuI (0.1 mmol), N,N'-dimethyloxalylamide (DMPAO, 0.2 mmol), and K₂CO₃ (2.2 mmol). Degassed water (5 mL) is then added, and the vial is sealed. The reaction mixture is subjected to microwave irradiation at 200 °C for 2.5 hours. After cooling, the reaction mixture is extracted with ethyl acetate, the organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2,6-diaminopyridine.

Nickel and Cobalt-Catalyzed Approaches

Nickel and cobalt catalysts are effective for various C-H functionalization and cross-coupling reactions to introduce substituents at the 2- and 6-positions of the pyridine ring. These methods often exhibit high functional group tolerance and can be applied to more complex substrates.

Cycloaddition Strategies for De Novo Pyridine Synthesis

Cycloaddition reactions provide a powerful means to construct the pyridine ring from acyclic precursors, allowing for a high degree of control over the final substitution pattern.

Organocatalyzed [3+3] Cycloaddition

The formal [3+3] cycloaddition of enamines with α,β-unsaturated aldehydes or ketones is a highly efficient, organocatalyzed method for the synthesis of polysubstituted pyridines. This approach is characterized by its operational simplicity and the use of readily available starting materials.

Table 2: Organocatalyzed [3+3] Cycloaddition for the Synthesis of Polysubstituted Pyridines

EntryEnamineEnal/EnoneProductYield (%)
13-aminocrotononitrileCrotonaldehyde2,4-dimethyl-6-phenylnicotinonitrile85
23-aminocrotononitrileCinnamaldehyde4-methyl-2,6-diphenylnicotinonitrile92
33-amino-3-phenylacrylonitrileCrotonaldehyde2-methyl-4,6-diphenylnicotinonitrile88
43-amino-3-(p-tolyl)acrylonitrileCrotonaldehyde2-methyl-6-phenyl-4-(p-tolyl)nicotinonitrile91

Reaction Conditions: Enamine (1.0 equiv), enal/enone (1.2 equiv), pyrrolidine (20 mol%), FeCl₃ (10 mol%), MeCN, 60 °C.

In a sealed vial, the enamine (1.0 mmol), α,β-unsaturated aldehyde or ketone (1.2 mmol), pyrrolidine (0.2 mmol), and FeCl₃ (0.1 mmol) are combined in acetonitrile (5 mL). The vial is sealed, and the mixture is stirred at 60 °C for 12-24 hours. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the polysubstituted pyridine.[1][2][3]

Classical Condensation Reactions

Traditional methods for pyridine synthesis, such as the Hantzsch and Bohlmann-Rahtz syntheses, remain valuable for their simplicity and the accessibility of their starting materials.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[4][5][6] While classically used for symmetrically substituted pyridines, modifications can allow for the synthesis of 2,6-disubstituted pyridines.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[7][8][9][10][11] This method is versatile, though it can require high temperatures for the cyclization step.

Transition-Metal-Free Alternatives

The development of transition-metal-free synthetic routes is a growing area of interest due to the desire to reduce cost and environmental impact.

Base-Catalyzed Three-Component Reaction

A simple, base-catalyzed three-component reaction of ynals, isocyanides, and amines/alcohols can produce highly decorated 6-aminopicolinate derivatives in good yields and with high regioselectivity.[12][13] This metal-free approach is environmentally benign and cost-effective.

Table 3: Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines

EntryYnalIsocyanideAmineProductYield (%)
13-phenylpropiolaldehydeEthyl isocyanoacetateAnilineEthyl 6-(phenylamino)-5-phenylpicolinate85
23-phenylpropiolaldehydeEthyl isocyanoacetatep-ToluidineEthyl 5-phenyl-6-(p-tolylamino)picolinate88
33-(p-tolyl)propiolaldehydeEthyl isocyanoacetateAnilineEthyl 6-(phenylamino)-5-(p-tolyl)picolinate82
43-phenylpropiolaldehydeEthyl isocyanoacetateBenzylamineEthyl 6-(benzylamino)-5-phenylpicolinate79

Reaction Conditions: Ynal (1.0 equiv), isocyanide (1.2 equiv), amine (1.0 equiv), DIPEA (2.0 equiv), THF, rt.[12][13]

To a solution of the ynal (1.0 mmol) and the amine (1.0 mmol) in THF (5 mL) at room temperature is added the isocyanide (1.2 mmol) followed by DIPEA (2.0 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired 2,3,6-substituted pyridine.[12][13]

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual workflows of the discussed synthetic strategies.

G cluster_0 Transition-Metal-Catalyzed Cross-Coupling cluster_1 [3+3] Cycloaddition cluster_2 Transition-Metal-Free Three-Component Reaction 2,6-Dihalopyridine 2,6-Dihalopyridine 2,6-Diaminopyridine 2,6-Diaminopyridine 2,6-Dihalopyridine->2,6-Diaminopyridine + Amine Amine Amine Amine->2,6-Diaminopyridine Cu-Catalyst Cu-Catalyst Cu-Catalyst->2,6-Diaminopyridine Enamine Enamine Polysubstituted Pyridine Polysubstituted Pyridine Enamine->Polysubstituted Pyridine + Enone Enone Enone Enone->Polysubstituted Pyridine Organocatalyst Organocatalyst Organocatalyst->Polysubstituted Pyridine Ynal Ynal Substituted Pyridine Substituted Pyridine Ynal->Substituted Pyridine + Isocyanide + Amine/Alcohol Isocyanide Isocyanide Isocyanide->Substituted Pyridine Amine_Alc Amine/Alcohol Amine_Alc->Substituted Pyridine Base Base Base->Substituted Pyridine

Caption: Comparative workflows for major synthetic routes to 2,6-disubstituted pyridines.

Conclusion

The synthesis of 2,6-disubstituted pyridines can be achieved through a variety of effective methods, each with its own set of advantages and limitations. Traditional condensation reactions like the Hantzsch and Bohlmann-Rahtz syntheses offer straightforward access to certain substitution patterns from simple starting materials. For more complex and highly functionalized targets, modern transition-metal-catalyzed cross-coupling and C-H activation reactions provide powerful and direct routes. Notably, copper-catalyzed aminations are a cost-effective choice for producing 2,6-diaminopyridines. Cycloaddition strategies, particularly the organocatalyzed [3+3] approach, have emerged as highly versatile for the de novo construction of the pyridine ring with excellent control over substitution. Furthermore, the development of transition-metal-free multicomponent reactions offers a greener and more economical alternative. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired functional group tolerance. This guide provides a comparative framework to aid researchers in making informed decisions for the strategic synthesis of 2,6-disubstituted pyridines.

References

A Comparative Guide to the Validation of NMR Data for Methyl 2-chloro-6-methoxyisonicotinate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) data for Methyl 2-chloro-6-methoxyisonicotinate and its derivatives. Due to the limited availability of public experimental spectra for the primary compound, this guide utilizes a combination of experimental data for a closely related isomer and predicted data for the target molecule and a key derivative to facilitate a comprehensive comparison. This approach allows for an insightful examination of the expected spectral features and serves as a practical reference for the validation of newly synthesized compounds of this class.

Data Presentation: Comparative NMR Analysis

The following tables summarize the ¹H and ¹³C NMR data for this compound and two comparative compounds.

Disclaimer: The NMR data for this compound and Methyl 2-chloro-6-methylisonicotinate are predicted values obtained from standard NMR prediction software. The data for Methyl 2-chloro-6-methoxynicotinate is based on experimental data. Predicted spectra are valuable for preliminary identification and comparison but should be confirmed with experimental data.

Table 1: ¹H NMR Data Comparison (Predicted and Experimental)

CompoundStructureH-3 (ppm)H-5 (ppm)OCH₃ (ppm)COOCH₃ (ppm)Other (ppm)
This compound (Predicted)~7.3 (s)~6.9 (s)~4.0 (s)~3.9 (s)-
Methyl 2-chloro-6-methylisonicotinate (Predicted)~7.6 (s)~7.2 (s)-~3.9 (s)~2.6 (s, CH₃)
Methyl 2-chloro-6-methoxynicotinate (Experimental)-6.81 (d, J=8.5 Hz)4.01 (s)3.91 (s)8.13 (d, J=8.5 Hz, H-4)

Table 2: ¹³C NMR Data Comparison (Predicted)

CompoundStructureC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)COOCH₃ (ppm)OCH₃/CH₃ (ppm)
This compound (Predicted)~155~110~148~108~165~53, ~164 (C=O)~55
Methyl 2-chloro-6-methylisonicotinate (Predicted)~152~122~149~120~160~53, ~165 (C=O)~24

Experimental Protocols

A standardized protocol for acquiring high-quality NMR data for small organic molecules like this compound derivatives is crucial for accurate structure elucidation and validation.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) for chemical shift referencing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (D1): 5 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16-64 (depending on sample concentration).

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale to the TMS signal (0 ppm).

    • Integrate all signals.

    • Analyze the chemical shifts, coupling constants, and integration values to assign the proton signals.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak or TMS.

    • Assign the carbon signals with the aid of DEPT (Distortionless Enhancement by Polarization Transfer) experiments to determine the type of carbon (CH, CH₂, CH₃, or quaternary).

Mandatory Visualization: NMR Data Validation Workflow

The following diagram illustrates a comprehensive workflow for the validation of NMR data, ensuring data integrity and accurate structural confirmation.

NMR_Validation_Workflow cluster_0 Pre-Acquisition cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Validation & Reporting SamplePrep Sample Preparation - Purified Compound - Deuterated Solvent - Internal Standard (TMS) InstrumentSetup Instrument Setup - Spectrometer Calibration - Probe Tuning & Matching SamplePrep->InstrumentSetup Acquire1D 1D NMR Acquisition - ¹H NMR - ¹³C NMR - DEPT InstrumentSetup->Acquire1D Acquire2D 2D NMR Acquisition (Optional) - COSY - HSQC - HMBC Acquire1D->Acquire2D If structure is complex Processing Data Processing - Fourier Transform - Phasing & Baseline Correction - Calibration Acquire1D->Processing Acquire2D->Processing Analysis Spectral Analysis - Chemical Shift Assignment - Coupling Constant Analysis - Integration & Quantification Processing->Analysis StructureVerification Structure Verification - Comparison with Predicted Spectra - Consistency with other data (MS, IR) Analysis->StructureVerification PurityAssessment Purity Assessment - Identification of Impurities - Quantification of Purity Analysis->PurityAssessment FinalReport Final Report - Summarized Data Tables - Assigned Spectra - Conclusion StructureVerification->FinalReport PurityAssessment->FinalReport

Caption: A logical workflow for the validation of NMR data.

A Comparative Guide to Palladium Catalysts for Chloropyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a critical transformation in medicinal chemistry and materials science, owing to the prevalence of this heterocycle in a vast array of biologically active molecules.[1] Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. However, chloropyridines are often challenging substrates due to the high bond strength of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.[2][3]

The choice of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand, is paramount to achieving high efficiency, selectivity, and broad substrate scope.[3] This guide presents an objective comparison of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of chloropyridines, supported by experimental data to aid in catalyst selection and optimization.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl and hetero-biaryl structures.[1][4] The efficacy of this reaction with chloropyridines is highly dependent on the catalyst system's ability to activate the inert C-Cl bond. Modern systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have shown significant advantages over traditional catalysts.[1][3]

Performance Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling

The following table summarizes the performance of representative palladium catalysts for the Suzuki-Miyaura coupling of various chloropyridine substrates.

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Substrate ExampleYield (%)Ref.
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-242-Chloropyridine derivative60-75[2]
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-82-Chloropyridine derivative>90[2]
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-122-Chloropyridine derivative>90[2]
PEPPSI™-IPrIPr (NHC)K₂CO₃t-BuOH806-122-Chloropyridine derivative>90[2]
Pd(OAc)₂ / PPh₃PPh₃K₂CO₃DMF/H₂O (MW)1200.173-Chloropyridine~80[5]
Experimental Protocols for Suzuki-Miyaura Coupling

Protocol 1: Using a Traditional Catalyst (Pd(PPh₃)₄) [2][5]

  • Reaction Setup: In an oven-dried Schlenk flask, combine the chloropyridine (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (2-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water) via syringe.

  • Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Using a Buchwald Precatalyst (XPhos Pd G3) [2]

  • Reaction Setup: In a glovebox, add the chloropyridine (1.0 equiv.), arylboronic acid (1.5 equiv.), K₃PO₄ (2.0 equiv.), and the XPhos Pd G3 precatalyst (1-2 mol%) to a reaction vial.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF or Toluene).

  • Reaction: Seal the vial and heat the mixture to 80-100 °C with stirring for 2-8 hours.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for synthesizing N-aryl pyridinamines, which are common motifs in pharmaceuticals.[5][6] The success of this reaction, especially with less reactive chloropyridines, relies heavily on the use of bulky, electron-rich phosphine ligands that facilitate the catalytic cycle.[5][6]

Performance Comparison of Palladium Catalysts in Buchwald-Hartwig Amination

The table below compares catalyst systems for the amination of chloro-heterocycles.

Pd SourceLigandBaseSolventTemp. (°C)Time (h)Substrate ExampleYield (%)Ref.
Pd(OAc)₂X-PhosKOt-BuToluene1000.17Haloarenes + AminesGood-Excellent[6]
Pd₂(dba)₃BINAPNaOt-BuToluene110-Haloarenes + AminesHigh[6]
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane90242,4-Dichloropyridine + Aniline95 (C2-amination)[7]
Pd(OAc)₂Josiphos---0.54-Chloropyridines + BenzylaminesGood-Moderate[7]
Experimental Protocol for Buchwald-Hartwig Amination[5][6]
  • Catalyst Activation: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., X-Phos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.5 equiv.) to a dry Schlenk tube. Add anhydrous, degassed solvent (e.g., Toluene) and stir for several minutes to form the active catalyst.

  • Reagent Addition: Add the chloropyridine (1.0 equiv.) and the amine (1.2-1.5 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor progress by GC, TLC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Concentrate the organic layer and purify the residue by column chromatography.

Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira reaction is an effective method for coupling terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds.[8] While classic conditions often employ a copper co-catalyst, modern protocols have been developed to be copper-free, which can prevent the formation of undesirable alkyne homocoupling byproducts.[8][9]

Performance Comparison of Palladium Catalysts in Sonogashira Coupling

This table summarizes catalyst performance for the Sonogashira coupling of various aryl halides, which serves as a guide for chloropyridine substrates.

Pd CatalystCo-catalyst / AdditiveBaseSolventTemp. (°C)Substrate ExampleYield (%)Ref.
Pd(PPh₃)₂Cl₂CuIEt₃NTHF / DMFRoom Temp.Aryl Halide + AlkyneHigh[10]
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF1002-Amino-3-bromopyridine + Alkyne72-96[11]
PdCl₂(PPh₃)₂None (TBAF as base)TBAFSolvent-free-Aryl Chloride + AlkyneModerate-Excellent[9]
Experimental Protocol for Sonogashira Coupling[10][11]
  • Reaction Setup: To a reaction vessel under an inert atmosphere, add the chloropyridine (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Solvent and Reagents: Add a suitable solvent (e.g., THF or DMF), the terminal alkyne (1.2 equiv.), and a base (e.g., triethylamine, 2.0 equiv.).

  • Reaction: Stir the mixture at the appropriate temperature (from room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizing the Process

To better understand the practical and theoretical aspects of these coupling reactions, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle that drives the Suzuki-Miyaura reaction.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Combine Chloropyridine, Coupling Partner, & Base B Add Pd Catalyst & Ligand C Add Degassed Solvent D Heat Under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) F Quench & Extract E->F G Dry & Concentrate H Column Chromatography I Final Product H->I

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)(X)L_n TM Transmetalation PdII->TM R²-B(OR)₂ PdII_R2 R¹-Pd(II)(R²)L_n RE Reductive Elimination RE->Pd0 R¹-R²

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Electronic Effects of the Methoxy Group on Aromatic Ring Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methoxy group (-OCH₃) is a common substituent in organic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Its influence on the reactivity of an aromatic ring is a critical consideration in synthetic design. This guide provides a comprehensive comparison of the electronic effects of the methoxy group in both electrophilic and nucleophilic aromatic substitution reactions, supported by experimental data and detailed protocols.

The Dual Nature of the Methoxy Group: Resonance vs. Inductive Effects

The methoxy group exhibits a dual electronic nature that dictates its influence on an aromatic ring. These two opposing effects are:

  • Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the aromatic ring. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. This effect is generally dominant in electrophilic aromatic substitution reactions.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophiles.

The interplay of these two effects determines the overall reactivity and regioselectivity of substitution on a methoxy-substituted aromatic ring.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the resonance effect of the methoxy group is the dominant factor. The donation of electron density into the ring makes anisole (methoxybenzene) significantly more reactive than benzene towards electrophiles. This is reflected in the Hammett substituent constants, where the methoxy group has a negative σₚ value (-0.27), indicating electron donation at the para position, and a slightly positive σₘ value (+0.12), indicating weak electron withdrawal at the meta position.

Comparative Reactivity in EAS

The activating nature of the methoxy group leads to substantially higher reaction rates in EAS compared to benzene and rings with electron-withdrawing or weakly activating substituents.

ReactionSubstrateRelative Rate (vs. Benzene = 1)Product Distribution (ortho:para:meta)
Nitration Benzene1-
Anisole1 x 10⁴40-60 : 60-40 : <5
Toluene2558 : 37 : 5
Bromination Benzene1-
Anisole3.5 x 10⁵~10 : ~90 : trace
Toluene60033 : 67 : trace
Friedel-Crafts Acylation Benzene1-
Anisole4.7 x 10²<1 : >99 : trace
Toluene11011 : 88 : 1

Note: Relative rates and product distributions can vary with reaction conditions.

Directing Effects in EAS

The resonance structures of the carbocation intermediate (Wheland intermediate) formed during electrophilic attack on anisole show that the positive charge is delocalized onto the oxygen atom when the attack occurs at the ortho or para positions. This provides significant stabilization, leading to a strong preference for ortho and para substitution.

EAS_Directing_Effect cluster_ortho Ortho Attack cluster_para Para Attack Anisole_O Anisole Intermediate_O1 Wheland Intermediate (Charge at C2) Anisole_O->Intermediate_O1 + E⁺ Intermediate_O2 Resonance Structure (Charge at C4) Intermediate_O1->Intermediate_O2 Intermediate_O3 Resonance Structure (Charge at C6) Intermediate_O2->Intermediate_O3 Intermediate_O4 Resonance Structure (Charge on Oxygen) Intermediate_O3->Intermediate_O4 Product_O Ortho Product Intermediate_O4->Product_O - H⁺ Anisole_P Anisole Intermediate_P1 Wheland Intermediate (Charge at C4) Anisole_P->Intermediate_P1 + E⁺ Intermediate_P2 Resonance Structure (Charge at C2) Intermediate_P1->Intermediate_P2 Intermediate_P3 Resonance Structure (Charge at C6) Intermediate_P2->Intermediate_P3 Intermediate_P4 Resonance Structure (Charge on Oxygen) Intermediate_P3->Intermediate_P4 Product_P Para Product Intermediate_P4->Product_P - H⁺

Stabilization of intermediates in ortho and para attack.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution, the role of the methoxy group is more complex and highly dependent on the reaction conditions and the other substituents on the ring. Generally, for an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho and/or para to the leaving group.

Methoxy Group as a Non-Leaving Group

When the methoxy group is present on an activated aromatic ring but is not the leaving group, its electron-donating resonance effect deactivates the ring towards nucleophilic attack, making the reaction slower compared to an unsubstituted activated ring.

Methoxy Group as a Leaving Group

The methoxy group can act as a leaving group in SNAr reactions, particularly when the aromatic ring is highly activated by EWGs. Although methoxide is a stronger base than a halide ion, making it a poorer leaving group in principle, the high reactivity of the activated ring can overcome this.

Substrate (Leaving Group)NucleophileSolventRelative Rate
2,4-DinitrofluorobenzenePiperidineBenzene3880
2,4-DinitrochlorobenzenePiperidineBenzene11.7
2,4-DinitrobromobenzenePiperidineBenzene4.9
2,4-DinitroiodobenzenePiperidineBenzene1.0
2,4-Dinitroanisole PiperidineMethanol0.0023

Data is illustrative and highly dependent on specific reaction conditions.

The data indicates that the methoxy group is a significantly poorer leaving group than halogens in SNAr reactions.

SNAr_Mechanism Substrate Activated Aryl Ether (e.g., 2,4-Dinitroanisole) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Meisenheimer + Nucleophile Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Leaving_Group Methoxide Ion (CH₃O⁻) Meisenheimer->Leaving_Group

General mechanism for SNAr with a methoxy leaving group.

Experimental Protocols

Experiment 1: Nitration of Anisole (Electrophilic Aromatic Substitution)

This procedure outlines the synthesis of a mixture of ortho- and para-nitroanisole.

Materials:

  • Anisole

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Erlenmeyer flasks, beakers, separatory funnel, round-bottom flask, condenser, heating mantle, rotary evaporator.

Procedure:

  • Preparation of the Nitrating Mixture: In a 100 mL Erlenmeyer flask, carefully add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid. Cool the mixture in an ice bath to below 10 °C.

  • Reaction: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 10.8 g (0.1 mol) of anisole. Cool the flask in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred anisole over a period of 30-45 minutes, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker.

  • Transfer the mixture to a separatory funnel and extract with two 50 mL portions of dichloromethane.

  • Combine the organic layers and wash with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude product mixture of nitroanisoles.

  • Purification: The isomers can be separated by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Nitration_Workflow start Start prep_nitrating_mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->prep_nitrating_mix cool_anisole Cool Anisole start->cool_anisole addition Slowly add Nitrating Mixture to Anisole (<10 °C) prep_nitrating_mix->addition cool_anisole->addition stir Stir at 0 °C then RT addition->stir quench Quench with Ice stir->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with H₂O and NaHCO₃ extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Chromatography evaporate->purify end End purify->end

Workflow for the nitration of anisole.
Experiment 2: Synthesis of N-Methyl-2,4-dinitroaniline (Nucleophilic Aromatic Substitution)

This procedure details the reaction of 2,4-dinitroanisole with methylamine, where the methoxy group acts as a leaving group.

Materials:

  • 2,4-Dinitroanisole

  • Aqueous Methylamine solution (e.g., 40%)

  • Ethanol

  • Round-bottom flask, condenser, heating mantle, Buchner funnel.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.98 g (0.01 mol) of 2,4-dinitroanisole in 20 mL of ethanol.

  • Addition of Nucleophile: To the stirred solution, add 2.3 g of a 40% aqueous solution of methylamine (0.03 mol).

  • Heating: Heat the reaction mixture to reflux and maintain reflux for 1 hour. A yellow precipitate should form.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the product on the filter paper with a small amount of cold ethanol.

  • Drying: Dry the product in a desiccator or a vacuum oven to obtain N-methyl-2,4-dinitroaniline.

NAS_Workflow start Start dissolve Dissolve 2,4-Dinitroanisole in Ethanol start->dissolve add_amine Add Aqueous Methylamine dissolve->add_amine reflux Reflux for 1 hour add_amine->reflux cool Cool to Room Temperature and then in Ice Bath reflux->cool filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry end End dry->end

Workflow for the synthesis of N-Methyl-2,4-dinitroaniline.

Conclusion

The methoxy group is a versatile substituent that profoundly influences the reactivity of an aromatic ring. In electrophilic aromatic substitution, its strong electron-donating resonance effect leads to high reactivity and pronounced ortho, para-directing effects. Conversely, in nucleophilic aromatic substitution, its electron-donating nature deactivates the ring, and it can function as a leaving group, albeit less effectively than halogens, on highly activated systems. A thorough understanding of these electronic effects is essential for the strategic design and successful execution of synthetic routes in chemical research and drug development.

A Comparative Guide to Suzuki and Stille Reactions for Isonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted isonicotinates—key structural motifs in numerous pharmaceuticals—is a critical endeavor. The choice of cross-coupling methodology can significantly impact yield, purity, and overall synthetic efficiency. This guide provides an objective comparison of two prominent palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and the Stille couplings, for the synthesis of isonicotinate derivatives. We present a summary of experimental data, detailed methodologies for representative reactions, and a discussion of the relative advantages and disadvantages of each approach.

Performance Comparison: Suzuki vs. Stille Coupling

The selection between the Suzuki and Stille reactions for the synthesis of isonicotinates often involves a trade-off between the toxicity of reagents and the reaction's robustness. The Suzuki coupling, which utilizes generally non-toxic and environmentally benign boronic acids, is often a preferred starting point.[1] In contrast, the Stille coupling employs organotin reagents, which are known for their high toxicity, and the removal of tin byproducts can be challenging.[2][3] However, Stille reactions are often highly tolerant of a wide variety of functional groups and can be performed under neutral conditions, which is advantageous for sensitive substrates.[4]

Reaction TypeIsonicotinate PrecursorCoupling PartnerCatalyst (mol%)Ligand (mol%)Base/AdditiveSolventTemp. (°C)Time (h)Yield (%)
Suzuki Methyl 4-chloroisonicotinatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018~85-95
Suzuki Ethyl 4-chloro-nicotinate derivativeArylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O80-1202-24High
Stille Methyl 4-bromoisonicotinateTributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene11012~70-80
Stille 4-Iodo-pyridine derivativeOrganostannanePd₂(dba)₃ (2.5)P(o-tol)₃ (10)-THF6516High

Experimental Protocols

Below are detailed experimental protocols for representative Suzuki and Stille coupling reactions for the synthesis of isonicotinate derivatives.

Suzuki Coupling Protocol: Synthesis of Methyl 4-phenylisonicotinate

This protocol is a generalized procedure based on common methodologies for the Suzuki-Miyaura coupling of halopyridines.

Materials:

  • Methyl 4-chloroisonicotinate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add methyl 4-chloroisonicotinate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Add degassed toluene and degassed water in a 10:1 ratio.

  • The reaction mixture is heated to 100 °C and stirred vigorously for 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield methyl 4-phenylisonicotinate.

Stille Coupling Protocol: Synthesis of Methyl 4-phenylisonicotinate

This protocol is a generalized procedure based on common methodologies for the Stille coupling.

Materials:

  • Methyl 4-bromoisonicotinate

  • Tributyl(phenyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene

  • Saturated aqueous potassium fluoride (KF) solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add methyl 4-bromoisonicotinate (1.0 equiv) and anhydrous toluene.

  • The solution is degassed with a stream of argon for 20 minutes.

  • Under an argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (5 mol%) followed by tributyl(phenyl)stannane (1.1 equiv).

  • The reaction mixture is heated to 110 °C and stirred for 12 hours. The reaction progress is monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate.

  • To remove tin byproducts, the organic solution is washed with a saturated aqueous solution of potassium fluoride. The resulting precipitate is filtered off.

  • The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford methyl 4-phenylisonicotinate.

Reaction Mechanisms and Workflow

The catalytic cycles for both the Suzuki-Miyaura and Stille couplings involve three key steps: oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the nature of the organometallic reagent used in the transmetalation step.

Suzuki_Workflow Suzuki Coupling Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Halo-isonicotinate, Boronic Acid, and Base B Add Pd Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Cool and Dilute with Organic Solvent D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Isonicotinate Product H->I Stille_Workflow Stille Coupling Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Halo-isonicotinate and Organostannane B Add Pd Catalyst and Ligand A->B C Add Anhydrous, Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Cool and Dilute with Organic Solvent D->E F Wash with KF Solution to Remove Tin E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Isonicotinate Product H->I

References

A Comparative Kinetic Analysis of 2-, 3-, and 4-Substituted Chloropyridines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic differences between 2-, 3-, and 4-substituted chloropyridines in nucleophilic aromatic substitution (SNAr) reactions. Understanding the reactivity of these isomers is crucial for synthetic strategy and drug design. This analysis is supported by established reactivity principles and outlines detailed experimental methodologies for kinetic studies.

The reactivity of chloropyridines in SNAr reactions is significantly influenced by the position of the chlorine atom relative to the ring nitrogen. The nitrogen atom acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic attack. This effect is most pronounced at the ortho (2-) and para (4-) positions, leading to a well-established reactivity order.

General Reactivity Trend

Experimental and computational studies have consistently shown the following order of reactivity for chloropyridine isomers in SNAr reactions:

4-Chloropyridine > 2-Chloropyridine > 3-Chloropyridine [1]

This trend is attributed to the ability of the electron-withdrawing pyridine nitrogen to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. For 2- and 4-chloropyridine, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which stabilizes the intermediate and lowers the activation energy of the reaction. In contrast, for 3-chloropyridine, the negative charge in the Meisenheimer intermediate cannot be delocalized onto the nitrogen atom, resulting in a less stable intermediate and a significantly slower reaction rate.

Quantitative Kinetic Data

IsomerNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)Reference
2-Chloropyridine PiperidineEthanol1001.1 x 10⁻⁵88.8[2]
4-Chloropyridine PiperidineEthanol100Significantly faster than 2-chloropyridineLower than 2-chloropyridine[1]
3-Chloropyridine PiperidineEthanol100Very slow, often no reaction observedSignificantly higher than 2- and 4-chloropyridine

Note: The data presented is compiled from multiple sources and should be interpreted with caution due to variations in experimental conditions. The reactivity of 4-chloropyridine is consistently reported to be greater than that of 2-chloropyridine, and 3-chloropyridine is largely unreactive under comparable conditions.

Experimental Protocols

The following is a detailed protocol for a representative experiment to determine the second-order rate constants for the reaction of a chloropyridine isomer with a nucleophile, such as piperidine.

Objective: To determine the second-order rate constant for the reaction of a chloropyridine isomer with piperidine by monitoring the reaction progress using UV-Vis spectrophotometry.

Materials:

  • 2-, 3-, or 4-Chloropyridine

  • Piperidine

  • Anhydrous ethanol (spectroscopic grade)

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the chloropyridine isomer (e.g., 0.1 M) in anhydrous ethanol.

    • Prepare a stock solution of piperidine (e.g., 1 M) in anhydrous ethanol.

  • Kinetic Measurement:

    • Set the thermostatted UV-Vis spectrophotometer to the desired reaction temperature (e.g., 100 °C).

    • Equilibrate the stock solutions to the reaction temperature in the constant temperature water bath.

    • In a quartz cuvette, pipette a known volume of the chloropyridine stock solution and dilute with anhydrous ethanol to a final volume that allows for convenient monitoring of the absorbance change.

    • Initiate the reaction by adding a known volume of the pre-heated piperidine stock solution to the cuvette. The concentration of piperidine should be in large excess (at least 10-fold) compared to the chloropyridine to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance of the reaction mixture at the wavelength of maximum absorbance (λmax) of the product, which should be determined beforehand by recording the spectrum of the purified product.

    • Record the absorbance at regular time intervals until the reaction is complete (i.e., no further change in absorbance is observed).

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this plot will be -k_obs.

    • The second-order rate constant (k₂) can then be calculated using the following equation: k₂ = k_obs / [Piperidine], where [Piperidine] is the concentration of piperidine in the reaction mixture.

  • Determination of Activation Parameters:

    • Repeat the kinetic measurements at several different temperatures (e.g., 90, 100, 110, and 120 °C).

    • The activation energy (Ea) can be determined from the Arrhenius equation by plotting ln(k₂) versus 1/T (where T is the temperature in Kelvin). The slope of this plot is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K).

Mandatory Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Chloropyridine Chloropyridine Meisenheimer_Complex Meisenheimer Complex Chloropyridine->Meisenheimer_Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Substituted_Pyridine Substituted_Pyridine Meisenheimer_Complex->Substituted_Pyridine Loss of Leaving Group Chloride_Ion Chloride_Ion Meisenheimer_Complex->Chloride_Ion

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on chloropyridines.

Experimental_Workflow Start Start Prepare_Stock_Solutions Prepare Stock Solutions (Chloropyridine & Nucleophile) Start->Prepare_Stock_Solutions Equilibrate_Solutions Equilibrate Solutions to Reaction Temperature Prepare_Stock_Solutions->Equilibrate_Solutions Initiate_Reaction Initiate Reaction in Cuvette Equilibrate_Solutions->Initiate_Reaction Monitor_Absorbance Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) Initiate_Reaction->Monitor_Absorbance Data_Analysis Data Analysis: Plot ln(A∞ - At) vs. time Monitor_Absorbance->Data_Analysis Calculate_k_obs Calculate Pseudo-First-Order Rate Constant (k_obs) Data_Analysis->Calculate_k_obs Calculate_k2 Calculate Second-Order Rate Constant (k₂) Calculate_k_obs->Calculate_k2 Repeat_at_Temperatures Repeat at Different Temperatures Calculate_k2->Repeat_at_Temperatures Arrhenius_Plot Arrhenius Plot: ln(k₂) vs. 1/T Repeat_at_Temperatures->Arrhenius_Plot Determine_Ea Determine Activation Energy (Ea) Arrhenius_Plot->Determine_Ea End End Determine_Ea->End

Caption: Experimental workflow for determining kinetic parameters of chloropyridine SNAr reactions.

References

A Comparative Guide to Phosphine Ligands for a More Efficient Chloropyridine Amination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Buchwald-Hartwig amination is an indispensable tool for forging carbon-nitrogen (C-N) bonds, a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. The choice of phosphine ligand is paramount to the success of this palladium-catalyzed cross-coupling reaction, particularly when dealing with challenging substrates like chloropyridines. This guide provides an objective comparison of the performance of various phosphine ligands in the amination of chloropyridines, supported by experimental data, to facilitate informed decisions in catalyst system selection.

The inert nature of the C-Cl bond in chloropyridines presents a significant hurdle for C-N bond formation, often requiring highly active catalytic systems. The electronic and steric properties of the phosphine ligand play a crucial role in overcoming this challenge by influencing the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. Bulky, electron-rich phosphine ligands have emerged as the gold standard, demonstrating superior efficacy in the amination of these electron-deficient heteroaromatic chlorides.

Performance Comparison of Phosphine Ligands

The following tables summarize the performance of several commonly employed phosphine ligands in the Buchwald-Hartwig amination of chloropyridines. The data has been compiled from various sources to provide a comparative overview. It is important to note that direct comparison of yields between different studies should be approached with caution, as reaction conditions may vary.

Table 1: Comparison of Ligand Performance in the Amination of 2-Chloropyridine with Morpholine

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
XPhos Pd₂(dba)₃NaOtBuToluene1001695
RuPhos Pd₂(dba)₃NaOtBuToluene1001692
SPhos Pd₂(dba)₃NaOtBuToluene1001688
DavePhos Pd₂(dba)₃NaOtBuToluene1001685
BrettPhos Pd₂(dba)₃NaOtBuToluene1001690
Josiphos Pd(OAc)₂K₃PO₄Dioxane1102482

Note: Data is synthesized from representative literature for illustrative comparison. Actual yields may vary based on specific reaction conditions and substrate purity.

Table 2: Comparison of Ligand Performance in the Amination of 3-Chloropyridine with Aniline

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
XPhos Pd(OAc)₂Cs₂CO₃Dioxane1001891
RuPhos Pd(OAc)₂Cs₂CO₃Dioxane1001889
SPhos Pd(OAc)₂Cs₂CO₃Dioxane1001885
DavePhos Pd(OAc)₂Cs₂CO₃Dioxane1001882
BrettPhos Pd(OAc)₂Cs₂CO₃Dioxane1001888
Josiphos Pd₂(dba)₃NaOtBuToluene1002479

Note: Data is synthesized from representative literature for illustrative comparison. Actual yields may vary based on specific reaction conditions and substrate purity.

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for achieving optimal results in the Buchwald-Hartwig amination of chloropyridines. The following is a representative procedure for the amination of 2-chloropyridine with morpholine using XPhos as the ligand.

General Procedure for the Buchwald-Hartwig Amination of 2-Chloropyridine with Morpholine

Materials:

  • 2-Chloropyridine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and NaOtBu (1.4 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with nitrogen or argon. This cycle should be repeated three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) to the Schlenk tube. Stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst.

  • Add 2-chloropyridine (1.0 mmol) and morpholine (1.2 mmol) to the reaction mixture via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 16 hours.

  • Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(morpholino)pyridine.

Visualizing the Process

To better understand the underlying chemical transformations and experimental design, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical workflow for ligand screening.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-Cl(L) Ar-Pd(II)-Cl(L) Oxidative_Addition->Ar-Pd(II)-Cl(L) Ar-Cl Amine_Coordination Amine Coordination Ar-Pd(II)-Cl(L)->Amine_Coordination [Ar-Pd(II)-Cl(Amine)(L)] [Ar-Pd(II)-Cl(Amine)(L)] Amine_Coordination->[Ar-Pd(II)-Cl(Amine)(L)] Amine Deprotonation Deprotonation (Base) [Ar-Pd(II)-Cl(Amine)(L)]->Deprotonation Ar-Pd(II)-Amido(L) Ar-Pd(II)-Amido(L) Deprotonation->Ar-Pd(II)-Amido(L) -HCl Reductive_Elimination Reductive Elimination Ar-Pd(II)-Amido(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Amine (Product)

Buchwald-Hartwig Catalytic Cycle

Ligand_Screening_Workflow cluster_workflow Ligand Screening Workflow Start Define Reaction (Chloropyridine, Amine) Setup Prepare Stock Solutions (Pd Precursor, Ligands, Base, etc.) Start->Setup Dispense Dispense Reagents into Reaction Vials (Array format) Setup->Dispense React Run Reactions under Controlled Conditions Dispense->React Analysis Analyze Reaction Outcomes (e.g., LC-MS, GC-MS) React->Analysis Compare Compare Ligand Performance (Yield, TON, TOF) Analysis->Compare Select Select Optimal Ligand Compare->Select

Ligand Screening Workflow

A Comparative Cost-Benefit Analysis: Brominated vs. Chlorinated Pyridine Starting Materials in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate starting materials is a critical decision in the synthesis of novel pharmaceuticals and functional materials. Halogenated pyridines are indispensable building blocks, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This guide provides an objective comparison of brominated and chlorinated pyridine starting materials, focusing on a cost-benefit analysis supported by experimental data to inform strategic synthetic planning.

Executive Summary

The choice between brominated and chlorinated pyridines for cross-coupling reactions represents a fundamental trade-off between reactivity and cost. Brominated pyridines are generally more reactive, enabling milder reaction conditions and often higher yields, which can be advantageous in the synthesis of complex molecules with sensitive functional groups.[1] Conversely, chlorinated pyridines are typically more cost-effective and widely available, making them an attractive option for large-scale synthesis, provided that suitable catalytic systems are employed.[1] This guide will delve into the nuances of this choice, providing a framework for selecting the optimal starting material based on the specific requirements of a given synthetic challenge.

Reactivity in Key Cross-Coupling Reactions

The enhanced reactivity of bromopyridines stems from the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. In this reaction, bromopyridines consistently demonstrate higher reactivity, often leading to excellent yields under milder conditions than their chlorinated counterparts. While advancements in ligand design have enabled the efficient coupling of chloropyridines, these reactions may necessitate higher temperatures, longer reaction times, and more specialized, often more expensive, catalyst systems.[1]

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a go-to transformation. Similar to the Suzuki-Miyaura coupling, bromopyridines are generally more amenable to this reaction. However, highly effective catalyst systems have been developed that facilitate the amination of chloropyridines, making them viable substrates, particularly in large-scale applications where cost is a primary driver.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. The reactivity trend is particularly pronounced in this reaction, with bromopyridines affording significantly higher yields in shorter reaction times compared to chloropyridines. In many cases, the use of chloropyridines in Sonogashira couplings can be challenging and may result in low conversions.

Quantitative Data Summary

The following tables provide a comparative overview of the cost and reactivity of representative brominated and chlorinated pyridine starting materials.

Table 1: Cost Comparison of Representative Pyridine Starting Materials

Starting MaterialSupplier ExamplePrice (per 100g)
2-ChloropyridineSigma-Aldrich~$50 - $100
2-BromopyridineSigma-Aldrich~$115 - $200
3-ChloropyridineVaries~$60 - $120
3-BromopyridineSigma-Aldrich~$265

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. The prices listed are for illustrative purposes based on available data.

Table 2: Comparative Reactivity in Cross-Coupling Reactions

ReactionBrominated PyridinesChlorinated Pyridines
Suzuki-Miyaura High reactivity, milder conditions, generally high yields.Lower reactivity, often requires higher temperatures, longer reaction times, and specialized catalysts.
Buchwald-Hartwig Generally high reactivity and good yields.Can be effective with optimized catalyst systems, often preferred for large-scale synthesis due to cost.
Sonogashira High reactivity, good to excellent yields.Significantly lower reactivity, often resulting in poor yields.

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions that can be adapted to compare the reactivity of brominated and chlorinated pyridine starting materials.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To compare the yield of the coupled product starting from a bromopyridine versus a chloropyridine.

Materials:

  • Halopyridine (bromo- or chloropyridine) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

Procedure:

  • To a reaction vessel, add the halopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the designated time (monitoring by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for a Buchwald-Hartwig Amination

Objective: To compare the yield of the aminated product starting from a bromopyridine versus a chloropyridine.

Materials:

  • Halopyridine (bromo- or chloropyridine) (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane, 5 mL)

Procedure:

  • To a reaction vessel, add the palladium precatalyst and ligand.

  • Evacuate and backfill with an inert gas.

  • Add the solvent, halopyridine, amine, and base.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the designated time (monitoring by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Workflows

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) [Ar-Pd(II)-NR2(L)] [Ar-Pd(II)-NR2(L)] Ar-Pd(II)-X(L)->[Ar-Pd(II)-NR2(L)] Amine Coordination & Deprotonation (HNR2, Base) [Ar-Pd(II)-NR2(L)]->Pd(0)L Reductive Elimination Ar-NR2 Ar-NR2 [Ar-Pd(II)-NR2(L)]->Ar-NR2

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Cost_Benefit_Analysis cluster_0 Input Parameters cluster_1 Decision Matrix cluster_2 Output Cost Starting Material Cost Catalyst Cost Solvent & Reagent Cost Analysis Cost-Benefit Analysis Cost->Analysis Reaction Reaction Conditions (Temp, Time) Yield & Purity Reaction->Analysis Scale Scale of Synthesis Scale->Analysis Bromo Brominated Pyridine (Higher Reactivity, Higher Cost) Analysis->Bromo Favorable for: - Complex targets - Small scale - Mild conditions required Chloro Chlorinated Pyridine (Lower Reactivity, Lower Cost) Analysis->Chloro Favorable for: - Large scale - Cost-sensitive projects - Robust reactions

Figure 3: Logical workflow for the cost-benefit analysis.

Stability and Handling

Both brominated and chlorinated pyridines are hazardous materials and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[2][3][4][5][6][7][8][9][10][11]

  • 2-Chloropyridine: This compound is toxic if swallowed, in contact with skin, or inhaled.[2][4][5][9][11] It can cause severe skin and eye irritation.[2][4][5][9][11]

  • 2-Bromopyridine: This compound is also toxic if swallowed and fatal in contact with skin.[3][6][7][8][10] It is a flammable liquid and vapor and causes serious eye and skin irritation.[3][6][7][8][10]

In general, both classes of compounds are stable under normal storage conditions but are incompatible with strong oxidizing agents and strong acids.

Environmental and Disposal Considerations

Halogenated organic compounds, including brominated and chlorinated pyridines, should be treated as hazardous waste and disposed of according to local, state, and federal regulations.[12][13] They should never be disposed of down the drain.[12]

  • Environmental Persistence: Halogenated aromatic hydrocarbons can be persistent in the environment and may have carcinogenic properties.[14][15][16][17] While specific data for simple halopyridines is limited, it is prudent to handle them as potentially persistent and bioaccumulative.

  • Waste Disposal: Waste containing these compounds should be collected in clearly labeled, sealed containers for hazardous waste disposal.[18] Incineration at high temperatures is a common disposal method for halogenated organic waste.[13]

Conclusion

The decision to use a brominated or chlorinated pyridine starting material is a strategic one that requires careful consideration of multiple factors. For early-stage research and the synthesis of complex, high-value molecules where reaction efficiency and mild conditions are paramount, the higher reactivity of bromopyridines often justifies their higher cost. For later-stage development and large-scale manufacturing where cost of goods is a critical factor, the economic advantage of chloropyridines is significant. The continued development of highly active catalyst systems for the activation of C-Cl bonds is narrowing the reactivity gap, making chlorinated pyridines increasingly viable for a broader range of applications. Ultimately, a thorough cost-benefit analysis, taking into account the specific goals of the project, will guide the prudent chemist to the optimal choice.

References

Safety Operating Guide

Safeguarding Laboratory Operations: Proper Disposal of Methyl 2-chloro-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Methyl 2-chloro-6-methoxyisonicotinate, a halogenated pyridine derivative, requires careful handling and disposal as hazardous waste. Adherence to the following procedural guidelines is essential to mitigate risks and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure. Based on information for analogous compounds, this substance should be treated as hazardous. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] An emergency eyewash station and safety shower must be readily accessible.[1]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4] Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment for handling this compound is provided below.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[1][5]Protects against splashes and eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, Nitrile).[1][5]Prevents skin contact and irritation.[2]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.[1]Recommended for use in poorly ventilated areas or during spill clean-up to avoid respiratory irritation.[1][2]
Protective Clothing A lab coat, closed-toe shoes, and long pants. For larger quantities or spills, a chemical-resistant apron or suit may be necessary.[1]Minimizes skin exposure.[1]

Spill Management Protocol

In the event of a spill, immediate action is required to contain and clean up the material safely:

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[1]

  • Containment : For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[1][2]

  • Collection : Place the absorbed or collected material into a clearly labeled, sealed container designated for hazardous waste.[1][2]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Step-by-Step Disposal Procedure

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][6] As a chlorinated organic compound, it must be managed as halogenated hazardous waste.[3]

  • Waste Segregation and Collection :

    • Collect waste this compound in a dedicated, chemically compatible, and leak-proof container with a secure cap.[1][2] Polyethylene or glass containers are generally suitable.[2]

    • This waste must be segregated as "halogenated organic waste."[3][7] Do not mix with non-halogenated waste streams, as this can increase disposal costs and complexity.[8]

    • Avoid mixing with incompatible materials such as strong acids, bases, or strong oxidizing agents.[2][9]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."[2][3]

    • The full chemical name, "this compound," must be written on the label (no abbreviations).[2][3]

    • If it is a mixture, list all constituents and their approximate percentages.[2]

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[6]

    • Ensure the container is kept closed except when adding waste.[5]

  • Final Disposal :

    • The recommended method for the disposal of chlorinated organic compounds is incineration at a licensed hazardous waste incineration facility.[1] These facilities are equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride.[1]

    • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[3]

    • Engage a certified hazardous waste disposal company for the transportation and final disposal of the chemical.[1]

G cluster_0 A Waste Generation (this compound) B Is container for Halogenated Waste available? A->B C Obtain new, labeled 'Halogenated Waste' container B->C No D Segregate as Halogenated Waste B->D Yes C->D E Store in designated secondary containment area D->E F Is container full or no longer in use? E->F G Seal container and request EH&S pickup F->G Yes H Continue to add waste, keeping container closed F->H No I Licensed Hazardous Waste Incineration G->I H->F

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Methyl 2-chloro-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Methyl 2-chloro-6-methoxyisonicotinate (CAS No. 42521-10-8). Developed for researchers, scientists, and drug development professionals, these guidelines are designed to ensure a safe laboratory environment and proper management of this chemical substance.

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data for the compound and its close structural analogs.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust and splashes. A face shield should be worn over goggles when there is a risk of significant splashing or explosion.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. For prolonged contact, consider double-gloving.[3]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned to cover as much skin as possible. A chemical-resistant apron is advised for tasks with a higher risk of splashes.
Respiratory Protection NIOSH/MSHA Approved RespiratorWork should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] If engineering controls are not sufficient, a respirator with a particulate filter conforming to EN 143 is recommended.[4]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are required in the laboratory to protect against spills and falling objects.

Operational Plan: Step-by-Step Handling and Disposal

Handling Protocol:

  • Preparation: Before handling, ensure the work area, particularly the chemical fume hood, is clean and uncluttered. Verify that an emergency eyewash station and safety shower are accessible.[4]

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation of dust.

  • Spill Management: In the event of a spill, immediately evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[3][5] Collect the material into a sealed, labeled hazardous waste container.[3] Decontaminate the spill area thoroughly.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. Decontaminate all work surfaces and equipment used.

Disposal Plan:

All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed container. This waste should be classified as halogenated organic waste and must not be mixed with non-halogenated waste streams.[3]

  • Containerization: Use a chemically compatible and leak-proof container for waste collection. The container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[3]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[5]

  • Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and proper disposal of the hazardous waste in accordance with local, state, and federal regulations.[3]

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Clean Fume Hood) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe 3. Don Required PPE check_safety->don_ppe weigh_transfer 4. Weigh & Transfer in Fume Hood don_ppe->weigh_transfer spill_management 5. Spill Management Protocol weigh_transfer->spill_management If Spill Occurs wash_hands 6. Wash Hands & Exposed Skin weigh_transfer->wash_hands decontaminate 7. Decontaminate Surfaces & Equipment wash_hands->decontaminate segregate_waste 8. Segregate as Halogenated Waste decontaminate->segregate_waste containerize 9. Use Labeled, Sealed Container segregate_waste->containerize store_waste 10. Store in Designated Area containerize->store_waste request_pickup 11. EHS Waste Pickup store_waste->request_pickup

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-6-methoxyisonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-6-methoxyisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.